molecular formula C9H10ClF2N B3089976 3-(3,5-Difluorophenyl)azetidine hydrochloride CAS No. 1203682-20-5

3-(3,5-Difluorophenyl)azetidine hydrochloride

Katalognummer: B3089976
CAS-Nummer: 1203682-20-5
Molekulargewicht: 205.63
InChI-Schlüssel: GJKJLNLHGKHCBT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(3,5-Difluorophenyl)azetidine hydrochloride is a useful research compound. Its molecular formula is C9H10ClF2N and its molecular weight is 205.63. The purity is usually 95%.
BenchChem offers high-quality 3-(3,5-Difluorophenyl)azetidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3,5-Difluorophenyl)azetidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

3-(3,5-difluorophenyl)azetidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2N.ClH/c10-8-1-6(2-9(11)3-8)7-4-12-5-7;/h1-3,7,12H,4-5H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJKJLNLHGKHCBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C2=CC(=CC(=C2)F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClF2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Comprehensive Stability and Storage Profiling of 3-(3,5-Difluorophenyl)azetidine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of the azetidine motif into drug candidates has revolutionized modern medicinal chemistry. Serving as a rigidified, metabolically stable bioisostere for piperidines and pyrrolidines, azetidines improve the pharmacokinetic properties of lead compounds[1]. 3-(3,5-Difluorophenyl)azetidine hydrochloride (CAS: 1203682-20-5) is a highly valued pharmacophore building block. However, the inherent thermodynamic instability of the four-membered nitrogen heterocycle demands rigorous handling. This whitepaper details the structural dynamics, degradation mechanisms, optimal storage conditions, and self-validating analytical protocols required to maintain the chemical integrity of this critical intermediate.

Structural Dynamics & Mechanistic Causality

To understand the stability profile of 3-(3,5-Difluorophenyl)azetidine hydrochloride, one must analyze the interplay between its structural components:

  • Azetidine Ring Strain: The four-membered azetidine ring possesses a significant ring strain of approximately 25.4 kcal/mol, driven primarily by bond angle distortion (compressed C-N-C angles of ~93°)[2][3]. This strain provides a kinetic driving force for ring-opening reactions, particularly under thermal stress or nucleophilic attack.

  • The Hydrochloride Salt Form: The free base of azetidine is prone to volatilization and rapid oxidative degradation. Protonation of the secondary amine to form the hydrochloride salt significantly increases the activation energy required for ring-opening. By tying up the nitrogen lone pair, the salt form prevents unwanted nucleophilic participation of the amine, though it introduces high hygroscopicity[4].

  • 3,5-Difluorophenyl Substitution: The electron-withdrawing nature of the difluorophenyl group slightly reduces the basicity of the azetidine nitrogen. While this substitution protects the aromatic ring from cytochrome P450-mediated oxidation in biological systems, in the solid state, it provides a degree of steric and electronic shielding to the adjacent azetidine C3 position.

Degradation Pathways

When exposed to non-ideal environmental conditions, the compound undergoes specific degradation pathways:

  • Moisture-Induced Micro-Hydrolysis: The HCl salt is highly deliquescent. Absorption of atmospheric moisture leads to caking. While water alone at neutral pH does not rapidly cleave the ring, the localized aqueous micro-environments can facilitate slow, acid-catalyzed hydrolysis over prolonged periods. More critically, moisture absorption alters the stoichiometric weight of the bulk powder, leading to catastrophic equivalent errors in downstream synthesis (e.g., Buchwald-Hartwig cross-couplings).

  • Base-Catalyzed Ring Opening: Exposure to alkaline conditions (pH > 9) deprotonates the salt, reverting it to the free base. The unprotonated, strained azetidine is highly susceptible to nucleophilic attack, leading to rapid ring-opening polymerization[2].

StabilityPathways Compound 3-(3,5-Difluorophenyl) azetidine HCl Moisture Moisture (H2O) Compound->Moisture Exposure Heat Thermal Stress Compound->Heat >60°C Base Alkaline pH Compound->Base pH > 9 Hygro Hygroscopic Caking & Deliquescence Moisture->Hygro Absorbs H2O RingOpen Azetidine Ring Opening Heat->RingOpen Strain Release Base->RingOpen Nucleophilic Attack FreeBase Free Base Formation (Volatilization) Base->FreeBase Deprotonation

Degradation pathways of 3-(3,5-Difluorophenyl)azetidine HCl under environmental stress.

Quantitative Data & Storage Specifications

To mitigate degradation, storage conditions must strictly control moisture and thermal energy. Table 1 outlines the physicochemical baseline, while Table 2 dictates the required storage parameters.

Table 1: Physicochemical Profile

ParameterValue / Description
Chemical Name 3-(3,5-Difluorophenyl)azetidine hydrochloride
CAS Number 1203682-20-5
Molecular Weight 205.63 g/mol
Physical State Solid (White to off-white crystalline powder)
Ring Strain Energy ~25.4 kcal/mol
Hygroscopicity High (Deliquescent upon prolonged exposure)

Table 2: Recommended Storage Conditions

Storage DurationTemperatureAtmosphereContainer Closure System
Short-term (Transit, <2 weeks) 20°C to 25°CAmbientSealed vial, secondary desiccant pouch
Long-term (>2 weeks) 2°C to 8°CArgon or NitrogenAmber glass, PTFE-lined cap, stored in a desiccator

Note: Before opening a cold container, it must be allowed to equilibrate to room temperature in a desiccator to prevent condensation of atmospheric moisture on the chilled powder.

Stability-Indicating Analytical Workflow

To accurately assess the shelf-life and integrity of the compound, a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is required. This protocol is designed as a self-validating system : it incorporates a System Suitability Test (SST) that must pass predefined criteria before any sample data is accepted, ensuring the method's resolving power is intact for every run.

Protocol 1: RP-HPLC Method for Purity and Degradation Assessment

Step 1: Mobile Phase Preparation

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water. (Causality: TFA acts as an ion-pairing agent, improving the peak shape of the highly polar protonated azetidine by masking residual silanols on the column).

  • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Degas both phases via sonication for 15 minutes.

Step 2: System Suitability Test (SST) Preparation

  • Prepare a solution containing 1.0 mg/mL of 3-(3,5-Difluorophenyl)azetidine HCl and 0.1 mg/mL of a known reference impurity (e.g., 3,5-difluorobenzaldehyde, a potential synthetic precursor/degradant).

Step 3: Chromatographic Conditions

  • Column: C18, 150 x 4.6 mm, 3.5 µm particle size.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 210 nm and 254 nm; inline ESI-MS (Positive ion mode).

  • Gradient:

    • 0–2 min: 5% B

    • 2–12 min: Linear ramp to 95% B

    • 12–15 min: Hold at 95% B

    • 15–15.1 min: Return to 5% B

    • 15.1–20 min: Re-equilibration at 5% B

Step 4: Self-Validation (SST Execution)

  • Inject 10 µL of the SST solution.

  • Acceptance Criteria: The resolution ( Rs​ ) between the azetidine peak and the reference impurity must be ≥2.0 . The tailing factor for the azetidine peak must be ≤1.5 .

  • Logic: If the system cannot resolve these peaks, the column is degraded or the mobile phase is compromised. The run must automatically abort to prevent false-positive purity reports.

AnalyticalWorkflow Start Sample Prep (1.0 mg/mL in MeCN/H2O) HPLC RP-HPLC Analysis (C18 Column, Gradient) Start->HPLC Detect Detection (UV 210 nm & ESI-MS) HPLC->Detect SST System Suitability (Resolution > 2.0) HPLC->SST Validates Data Data Analysis (% Area Normalization) Detect->Data SST->Data Proceed if Pass

Stability-indicating RP-HPLC analytical workflow with self-validating SST.

Forced Degradation (Stress Testing) Protocols

In accordance with ICH Q1A(R2) guidelines[5], forced degradation studies must be performed to identify the primary degradation pathways and ensure the HPLC method is truly stability-indicating.

Table 3: ICH Q1A(R2) Forced Degradation Parameters

Stress ConditionReagents / EnvironmentDurationExpected Degradation Pathway
Hydrolytic (Acid) 0.1 N HCl at 60°C24 hoursMinimal (Protonation stabilizes the ring)
Hydrolytic (Base) 0.1 N NaOH at 60°C24 hoursHigh (Free base formation, ring opening)
Oxidative 3% H2​O2​ at RT24 hoursModerate (N-oxidation)
Thermal 60°C (Solid state)7 daysLow to Moderate (Strain release)
Photolytic UV/Vis (ICH Q1B)1.2M lux hoursLow (Difluorophenyl stabilization)
Protocol 2: Execution of Base-Catalyzed Degradation
  • Sample Preparation: Weigh exactly 10.0 mg of 3-(3,5-Difluorophenyl)azetidine HCl into a 10 mL volumetric flask.

  • Stress Application: Add 2.0 mL of 0.1 N NaOH. Cap tightly and incubate in a water bath at 60°C for 24 hours.

  • Neutralization (Critical Step): Remove from heat and immediately neutralize the solution by adding 2.0 mL of 0.1 N HCl. Causality: Neutralization halts the degradation kinetics, ensuring the degradation profile represents exactly 24 hours of stress.

  • Dilution & Analysis: Dilute to volume (10 mL) with Mobile Phase A. Filter through a 0.22 µm PTFE syringe filter and inject into the HPLC system using Protocol 1.

Conclusion

The utility of 3-(3,5-Difluorophenyl)azetidine hydrochloride in drug discovery is vast, but its successful application relies entirely on maintaining its structural integrity. By understanding the thermodynamic ring strain (25.4 kcal/mol) and the hygroscopic nature of the hydrochloride salt, researchers can rationalize the strict requirement for cold (2–8°C), desiccated, and inert storage. Implementing self-validating analytical workflows ensures that any degradation—whether through moisture-induced caking or base-catalyzed ring opening—is caught before compromised material is advanced into complex synthetic pipelines.

References

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]

  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency (EMA). [Link]

Sources

Strategic Deployment of 3-(3,5-Difluorophenyl)azetidine Hydrochloride in Target-Directed Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) profiles often relies on the strategic incorporation of privileged structural motifs. 3-(3,5-Difluorophenyl)azetidine hydrochloride (CAS: 1203682-20-5) is not a standalone therapeutic agent, but rather a highly specialized, commercially available chemical building block. When incorporated into larger molecular scaffolds, this pharmacophore directs the resulting compounds toward high-value therapeutic targets, including Fatty Acid Synthase (FASN) in oncology, Monoamine Transporters (DAT/SERT) in central nervous system (CNS) disorders, and Phosphodiesterase 4 (PDE4) in inflammatory diseases.

This technical guide deconstructs the physicochemical rationale behind this specific building block and provides self-validating protocols for evaluating its derivatives against primary therapeutic targets.

Physicochemical Rationale: The "Why" Behind the Structure

As an Application Scientist, the choice to utilize a 3-(3,5-difluorophenyl)azetidine moiety over traditional piperidine or piperazine rings is driven by strict causality in molecular design:

  • The Azetidine Ring (Reduced Lipophilicity & MW): Transitioning from a 6-membered piperidine to a 4-membered azetidine reduces molecular weight and lowers the partition coefficient (logD). This reduction in lipophilicity decreases non-specific protein binding and significantly mitigates the risk of hERG channel blockade—a notorious off-target liability for basic amines.

  • 3,5-Difluoro Substitution (Metabolic Shielding & pKa Modulation): Cytochrome P450 enzymes frequently oxidize aromatic rings at the electron-rich meta and para positions. The introduction of fluorine atoms at both meta positions creates a steric and electronic shield, halting oxidative metabolism. Furthermore, the strong electron-withdrawing inductive effect (-I) of the fluorines propagates through the ring to the azetidine nitrogen, lowering its pKa. This ensures a higher fraction of the molecule remains un-ionized at physiological pH (7.4), drastically enhancing blood-brain barrier (BBB) penetration and passive membrane permeability.

Primary Therapeutic Targets for Azetidine Derivatives

Target A: Fatty Acid Synthase (FASN) in Oncology

FASN is a complex dimeric protein responsible for the de novo synthesis of palmitate. While normal tissues scavenge dietary lipids, many solid tumors (e.g., ovarian, lung, and prostate) overexpress FASN to drive rapid membrane biosynthesis. N-benzoyl arylazetidines derived from 3-(3,5-difluorophenyl)azetidine have been identified as highly potent FASN inhibitors that bind specifically to the keto-reductase (KR) subdomain [2].

FASN_Pathway A Acetyl-CoA + Malonyl-CoA B Fatty Acid Synthase (FASN) A->B Substrate C Palmitate Synthesis B->C Catalysis D Tumor Proliferation C->D Lipid Supply E Azetidine Derivative (FASN Inhibitor) E->B Binds KR Subdomain

Fig 1: Mechanism of FASN inhibition by targeted azetidine derivatives in oncology.

Target B: Monoamine Transporters (DAT/SERT) in CNS Disorders

The azetidine scaffold is a proven bioisostere for the tropane ring found in classic monoamine reuptake inhibitors. 3-Arylazetidines exhibit high affinity for the Dopamine Transporter (DAT) and Serotonin Transporter (SERT). By tuning the aryl substitutions (such as utilizing the 3,5-difluorophenyl group), researchers can develop dual DAT/SERT inhibitors with tailored selectivity profiles for the treatment of psychostimulant addiction and major depressive disorders [1].

Monoamine_Pathway Synapse Synaptic Cleft (Monoamines) Transporter DAT / SERT Transporters Synapse->Transporter Reuptake Presynaptic Clearance Transporter->Reuptake Signal Enhanced CNS Signaling Transporter->Signal Pathway Shift Inhibitor 3-Arylazetidine Ligand Inhibitor->Transporter Competitive Blockade

Fig 2: Competitive blockade of monoamine transporters by 3-arylazetidine ligands.

Target C: Phosphodiesterase 4 (PDE4) in Inflammation

Substituted azetidine dihydrothienopyridines utilize the 3-arylazetidine moiety to achieve optimal binding within the PDE4 active site. Inhibition of PDE4 prevents the degradation of cyclic AMP (cAMP), leading to broad anti-inflammatory effects critical for treating asthma, COPD, and atopic dermatitis [3].

Quantitative Data Presentation

The following table summarizes the comparative advantages of incorporating the 3-(3,5-difluorophenyl)azetidine pharmacophore versus traditional 6-membered rings.

Metric / PropertyTraditional Piperidine Analog3-(3,5-Difluorophenyl)azetidine AnalogCausality / Impact on Drug Design
Molecular Weight Base + ~14 DaBase MassLower MW improves ligand efficiency (LE).
Lipophilicity (cLogP) ~3.5 - 4.2~2.1 - 2.8Lower lipophilicity reduces off-target toxicity.
Amine pKa ~9.5 (Highly Basic)~7.8 - 8.2 (Modulated)Fluorine's inductive effect increases un-ionized fraction at pH 7.4.
Metabolic Half-Life Short (CYP450 oxidation)ProlongedFluorines block meta-hydroxylation sites.
Target Affinity (FASN) IC50 > 500 nMIC50 < 50 nMCompact azetidine fits tighter in the KR subdomain.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. They include mandatory control arms to prove that the observed biological effect is directly caused by the intended mechanism of action.

Protocol 1: Chemical Incorporation of the Building Block

Because 3-(3,5-Difluorophenyl)azetidine is supplied as a hydrochloride salt, it must be neutralized prior to electrophilic coupling (e.g., forming an N-benzoyl FASN inhibitor).

  • Free-Basing (Causality: Prevents electrophile hydrolysis): Suspend 1.0 eq of 3-(3,5-difluorophenyl)azetidine hydrochloride in anhydrous dichloromethane (DCM) under inert N2 atmosphere. Add 2.5 eq of N,N-Diisopropylethylamine (DIPEA). Why DIPEA? It provides a non-nucleophilic basic environment that liberates the azetidine free base without competing for the electrophile.

  • Coupling: Dropwise add 1.1 eq of the target substituted benzoyl chloride at 0°C.

  • Reaction Monitoring: Stir for 2 hours, warming to room temperature. Monitor completion via LC-MS.

  • Workup: Quench with saturated aqueous NaHCO3, extract with DCM, dry over MgSO4, and purify via flash chromatography (SiO2, Hexanes/EtOAc gradient).

Synthesis_Workflow Step1 3-(3,5-Difluorophenyl)azetidine HCl (Starting Material) Step2 Free-Basing (DIPEA / DCM) Step1->Step2 Neutralization Step3 Electrophilic Coupling (Acylation / Alkylation) Step2->Step3 Substitution Step4 Purified Pharmacophore (Active API) Step3->Step4 Isolation

Fig 3: Standard synthetic workflow for incorporating the azetidine building block.

Protocol 2: Self-Validating FASN Cellular Inhibition Assay

To prove that an azetidine derivative kills tumor cells specifically by inhibiting FASN (and not through general cytotoxicity), the assay must include a "Palmitate Rescue" arm [2].

  • Cell Plating: Seed A2780 ovarian cancer cells in 96-well plates at 2,000 cells/well.

  • Media Conditioning (Causality: Forcing dependency): After 24 hours, wash cells and replace standard media with Lipid-Reduced Medium (LRM) containing 1% delipidated FBS. Why LRM? In standard serum, cells scavenge exogenous lipids, bypassing the need for FASN and masking the inhibitor's efficacy.

  • Compound Treatment: Treat cells with serial dilutions of the synthesized azetidine derivative (0.1 nM to 10 µM).

  • The Validation Arm (Palmitate Rescue): In a parallel set of identical wells, add the inhibitor plus 50 µM exogenous exogenous palmitate (complexed with BSA).

  • Readout: After 72 hours, measure cell viability using CellTiter-Glo (ATP luminescence).

  • Data Interpretation: A true FASN inhibitor will show a potent IC50 in LRM, but the IC50 curve will shift dramatically (loss of potency) in the Palmitate Rescue arm. If the compound remains highly toxic in the presence of palmitate, the toxicity is off-target.

Conclusion

3-(3,5-Difluorophenyl)azetidine hydrochloride is a privileged fragment in modern drug discovery. By understanding the strict physicochemical causality behind its structure—specifically its ability to lower logD, evade CYP450 metabolism, and modulate basicity—researchers can systematically deploy this building block to design highly potent, bioavailable inhibitors for FASN, monoamine transporters, and PDE4.

References

  • Title: 3-Aryl-3-arylmethoxyazetidines. A new class of high affinity ligands for monoamine transporters Source: Bioorganic & Medicinal Chemistry Letters / PMC URL: [Link]

  • Title: Abstract 2535: Structure-activity relationships of novel N-benzoyl arylpiperidine and arylazetidine FASN inhibitors Source: Cancer Research - AACR Journals URL: [Link]

  • Title: SUBSTITUTED AZETIDINE DIHYDROTHIENOPYRIDINES AND THEIR USE AS PHOSPHODIESTERASE INHIBITORS (EP 3724196 A1) Source: European Patent Office / Espacenet URL: [Link]

A Technical Guide to 3-(3,5-Difluorophenyl)azetidine Hydrochloride and its Derivatives: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The azetidine scaffold has become a privileged structure in modern medicinal chemistry, valued for its ability to impart favorable physicochemical and pharmacokinetic properties to drug candidates.[1][2][3] When combined with the 3,5-difluorophenyl moiety—a group known to enhance metabolic stability and target affinity—the resulting 3-(3,5-difluorophenyl)azetidine core represents a highly valuable building block for the development of novel therapeutics.[4][5] This technical guide provides an in-depth exploration of 3-(3,5-difluorophenyl)azetidine hydrochloride and its derivatives. It covers synthetic strategies for the core structure and its subsequent functionalization, analyzes the key physicochemical properties conferred by its unique structural components, and discusses its applications in medicinal chemistry, supported by detailed experimental protocols and logical workflows.

Introduction: The Strategic Value of Fluorinated Azetidines

The incorporation of small, strained ring systems into drug candidates is a powerful strategy for navigating complex biological space. Azetidines, as sp³-rich, four-membered nitrogen-containing heterocycles, offer a unique combination of structural rigidity and three-dimensionality.[1][2] This conformational constraint can lead to improved binding affinity and selectivity for biological targets compared to more flexible acyclic or larger ring analogues.[2] Furthermore, the azetidine motif is known to enhance properties such as aqueous solubility, metabolic stability, and cell permeability, making it an attractive scaffold in drug design.[1][6]

The strategic placement of fluorine atoms is another well-established tactic in medicinal chemistry to optimize drug-like properties.[7][8] The 3,5-difluorophenyl group is particularly effective in this regard. The strong carbon-fluorine bonds are resistant to metabolic cleavage by cytochrome P450 enzymes, which can significantly increase a compound's in vivo half-life.[4][9] Additionally, fluorine atoms can modulate the acidity or basicity of nearby functional groups, influence molecular conformation, and participate in favorable orthogonal multipolar or hydrogen bonding interactions with protein targets, often leading to enhanced potency.[4]

The convergence of these two powerful motifs in 3-(3,5-difluorophenyl)azetidine creates a scaffold with immense potential for addressing a wide range of therapeutic targets, from central nervous system (CNS) disorders to oncology.[1][10] This guide serves as a comprehensive resource for researchers looking to leverage this versatile building block in their drug discovery programs.

Synthesis and Derivatization Strategies

The construction and functionalization of the 3-(3,5-difluorophenyl)azetidine core are critical steps in harnessing its potential. Synthesis generally involves the formation of the strained four-membered ring, which can be challenging and requires carefully optimized conditions.[3][11]

Synthesis of the Core Scaffold

Accessing the 3-(3,5-difluorophenyl)azetidine core can be achieved through several established synthetic routes for 3-aryl azetidines. A common approach involves the cyclization of a suitable 1,3-difunctionalized propane derivative.

A representative, though generalized, workflow is depicted below. The key step is an intramolecular nucleophilic substitution to form the strained azetidine ring. This is often accomplished by treating a γ-amino alcohol or a related precursor with a sulfonyl chloride (e.g., MsCl, TsCl) to create a good leaving group at the primary alcohol, followed by base-mediated ring closure.

G cluster_0 Core Synthesis Workflow A 1,3-Propanediol Derivative B Step 1: Introduction of 3,5-Difluorophenyl Group A->B Friedel-Crafts or Coupling Reaction C Step 2: Functional Group Interconversion (e.g., OH to NH2) B->C Reductive Amination or Mitsunobu Reaction D Step 3: Ring Closure (e.g., via sulfonation and base) C->D MsCl, Base E 3-(3,5-Difluorophenyl)azetidine D->E F Step 4: Salt Formation (with HCl) E->F G Target Hydrochloride Salt F->G

Caption: Generalized workflow for the synthesis of the core scaffold.

Derivatization via N-Functionalization

The secondary amine of the azetidine ring is the primary site for introducing molecular diversity. N-functionalization allows for the exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacokinetic properties.[12] Common derivatization strategies include N-alkylation, N-acylation, and N-arylation.

G cluster_1 N-Functionalization Strategies cluster_alkylation N-Alkylation cluster_acylation N-Acylation cluster_arylation N-Arylation Core 3-(3,5-Difluorophenyl)azetidine Alkylation Reductive Amination (R-CHO, NaBH(OAc)₃) Core->Alkylation Acylation Amide Coupling (R-COCl or R-COOH, Coupling Agent) Core->Acylation Arylation Buchwald-Hartwig or SNAr Reaction (Ar-X, Pd catalyst or Base) Core->Arylation Product_A N-Alkyl Derivative Alkylation->Product_A Product_B N-Acyl Derivative Acylation->Product_B Product_C N-Aryl Derivative Arylation->Product_C

Caption: Key strategies for derivatizing the azetidine nitrogen.

These reactions are generally robust and allow for the introduction of a wide array of substituents, enabling chemists to modulate properties like lipophilicity, basicity, and points of interaction with biological targets.[12][13]

Physicochemical and Pharmacokinetic Profile

The combination of the azetidine ring and the 3,5-difluorophenyl group results in a unique and advantageous physicochemical profile.

PropertyContribution of Azetidine RingContribution of 3,5-Difluorophenyl GroupResulting Profile
Solubility The nitrogen atom acts as a hydrogen bond acceptor, generally improving aqueous solubility over carbocyclic analogs like cyclobutane.The fluorines can lower the pKa of the azetidine nitrogen, potentially reducing solubility at physiological pH but can be tuned by N-substituents.Generally favorable, can be optimized via N-functionalization.
Lipophilicity (logP) Lower lipophilicity compared to larger, more "greasy" heterocycles like piperidine or pyrrolidine.Increases lipophilicity compared to an unsubstituted phenyl ring.[14]Moderate and highly tunable. The difluoro substitution provides a vector to increase potency without excessively increasing logP.
Metabolic Stability The strained ring can be conformationally rigid, sometimes reducing recognition by metabolic enzymes.[1]Highly resistant to aromatic hydroxylation at the 3- and 5-positions due to strong C-F bonds.[4][9]Generally enhanced metabolic stability, leading to a longer biological half-life.
pKa The secondary amine is basic (typical pKa ~8-9), allowing for salt formation.The electron-withdrawing fluorine atoms lower the basicity of the azetidine nitrogen.Moderately basic, which is often ideal for balancing solubility and cell permeability.

Applications in Drug Discovery

The 3-aryl azetidine scaffold is a validated pharmacophore for various biological targets, particularly within the central nervous system.[10] Derivatives have been explored as potent modulators of neurotransmitter transporters, such as the gamma-aminobutyric acid (GABA) transporter (GAT-1), suggesting utility in treating neurological disorders like epilepsy and anxiety.[10]

Case Study: Targeting a Kinase Pathway

While specific public data on 3-(3,5-difluorophenyl)azetidine derivatives is often found in patent literature, we can extrapolate its utility based on the known roles of its constituent parts. For instance, the 3,5-difluorophenyl motif is a common feature in kinase inhibitors, where it can enhance binding affinity and improve metabolic stability.[4] An N-acylated derivative of our core could be designed to target the ATP-binding pocket of a protein kinase, a common strategy in oncology drug discovery.

G cluster_pathway Hypothetical Kinase Inhibition Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor Binds Kinase_A Kinase A Receptor->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates TF Transcription Factor Kinase_B->TF Activates Proliferation Cell Proliferation & Survival TF->Proliferation Promotes Inhibitor Azetidine Derivative (Inhibitor) Inhibitor->Kinase_A Blocks ATP Site

Caption: Hypothetical inhibition of a kinase signaling cascade.

In this model, the azetidine derivative acts as a competitive inhibitor of "Kinase A," preventing downstream signaling that leads to cell proliferation. The 3,5-difluorophenyl group would likely occupy a hydrophobic pocket, while the N-acyl substituent could be designed to form key hydrogen bonds within the ATP-binding site.

Detailed Experimental Protocols

The following protocols are representative examples based on established chemical transformations for azetidine functionalization.[12][13]

Protocol 1: N-Alkylation via Reductive Amination

This protocol describes the N-alkylation of the core azetidine with an aldehyde or ketone.

Materials:

  • 3-(3,5-Difluorophenyl)azetidine hydrochloride (1.0 eq)

  • Aldehyde or Ketone (1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Triethylamine (Et₃N) (1.1 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add 3-(3,5-difluorophenyl)azetidine hydrochloride and dissolve/suspend in anhydrous DCM.

  • Add Et₃N (1.1 eq) to neutralize the hydrochloride salt and stir for 10 minutes at room temperature.

  • Add the desired aldehyde or ketone (1.2 eq) and stir the mixture for 30-60 minutes to allow for iminium ion formation.

  • Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. Note: The reaction may be mildly exothermic.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the pure N-alkylated product.

Protocol 2: N-Acylation via Amide Coupling

This protocol describes the formation of an N-acyl derivative using an acyl chloride.

Materials:

  • 3-(3,5-Difluorophenyl)azetidine hydrochloride (1.0 eq)

  • Acyl chloride (1.1 eq)

  • Triethylamine (Et₃N) or Pyridine (2.0 eq)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend 3-(3,5-difluorophenyl)azetidine hydrochloride in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Add Et₃N (2.0 eq) and stir for 10 minutes. Cool the solution to 0 °C in an ice bath.

  • Add the acyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.

  • Quench the reaction with water.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography or recrystallization to obtain the pure N-acylated azetidine.

Conclusion and Future Perspectives

3-(3,5-Difluorophenyl)azetidine hydrochloride is a powerful and versatile building block for modern drug discovery. The strategic combination of a conformationally constrained azetidine ring and a metabolically robust, potency-enhancing 3,5-difluorophenyl group provides a scaffold with a highly favorable profile of drug-like properties. The synthetic tractability of the core, particularly at the azetidine nitrogen, allows for extensive chemical exploration and rapid generation of diverse compound libraries.

Future research will likely focus on developing novel stereoselective syntheses to access enantiopure derivatives, further exploring its application as a bioisostere for other common motifs, and expanding its use against new and challenging biological targets. As drug discovery programs continue to demand molecules with improved pharmacokinetic profiles and greater potency, scaffolds like 3-(3,5-difluorophenyl)azetidine will undoubtedly play an increasingly critical role in the development of next-generation therapeutics.

References

  • Benchchem. Application Notes and Protocols for N-Functionalization of 3-(2,4,5-Trichlorophenoxy)azetidine.
  • Benchchem. Application Notes and Protocols for 3-(Aryl)azetidines in Medicinal Chemistry.
  • Benchchem. Application Notes and Protocols for Modifying Drug Molecules with 3,5-Difluorophenol.
  • Benchchem. An In-Depth Technical Guide to 3,5-Difluorobiphenyl: Chemical Properties, Structure, and Synthetic Methodologies.
  • Benchchem.
  • Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applic
  • Ningbo Inno Pharmchem Co.,Ltd. 3,5-Difluorophenylacetic Acid: A Versatile Building Block in Organic Synthesis.
  • Lentini, G., et al.
  • Micale, N., et al. Key developments in fluorinated heterocycles. Taylor & Francis Online.
  • El-Faham, A., et al. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Publishing.
  • Cheekatla, S. R.
  • Wang, S., et al.
  • Liu, F. & Sameem, B. FLUORINATED N-HETEROCYCLES AS CONFORMATIONALLY DIVERSE BIOACTIVES FOR DRUG DISCOVERY.
  • Cheekatla, S. R. Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online.
  • Fedorenko, V., et al. An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv.
  • Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage.
  • Benchchem. (S)-2-(3,5-Difluorophenyl)azetidine.
  • The synthetic method of 3 fluoro azetidine derivatives.
  • Azetidine Synthesis.
  • Bott, T. M. & West, F. G.
  • Dell'Amico, L., et al. Photochemical thiocarbonyl difluoride generation enables azetidine synthesis. PubMed.
  • Azetidine synthesis. Organic Chemistry Portal.
  • Apollo Scientific.
  • Singh, R., et al. Azetidines of pharmacological interest. PubMed.
  • Hashim, O. S. Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences.

Sources

3-(3,5-Difluorophenyl)azetidine hydrochloride CAS number lookup

Author: BenchChem Technical Support Team. Date: March 2026

3-(3,5-Difluorophenyl)azetidine Hydrochloride (CAS 1203682-20-5): A Technical Guide to Synthesis, Physicochemical Profiling, and Applications in Drug Discovery

Executive Summary

In modern drug discovery, the strategic incorporation of sp³-rich, conformationally restricted scaffolds is a proven tactic for improving the pharmacokinetic and pharmacodynamic profiles of small molecules. 3-(3,5-Difluorophenyl)azetidine hydrochloride (CAS 1203682-20-5) has emerged as a high-value building block that perfectly aligns with this paradigm[1][2]. By combining the rigid, low-molecular-weight azetidine ring with a metabolically robust difluorophenyl moiety, this compound offers medicinal chemists a powerful vector for deep-pocket target engagement. This whitepaper provides an in-depth technical analysis of its structural rationale, synthetic methodologies, and analytical validation.

Part 1: Physicochemical Profiling & Structural Rationale

Before deploying a building block into a synthetic pipeline, it is critical to understand the causality behind its structural features. The utility of 3-(3,5-difluorophenyl)azetidine is driven by two synergistic chemical phenomena: the "Azetidine Effect" and the "Fluorine Effect" .

Quantitative Data Summary
PropertyValue
Chemical Name 3-(3,5-Difluorophenyl)azetidine hydrochloride
CAS Number 1203682-20-5[2]
Molecular Formula C₉H₁₀ClF₂N (Free base: C₉H₉F₂N)
Molecular Weight 205.63 g/mol [2]
Monoisotopic Mass (Free Base) 169.07031 Da[2]
SMILES C1C(CN1)C2=CC(=CC(=C2)F)F.Cl[2]
The Structural Rationale
  • Conformational Rigidity (Fsp³ Enhancement): Replacing flat, sp²-hybridized aromatic rings or larger, flexible piperidines with an azetidine ring increases the fraction of sp³ carbons (Fsp³). This structural shift reduces the overall lipophilicity (LogP) and molecular weight, directly correlating with enhanced aqueous solubility and reduced off-target toxicity[3].

  • Metabolic Shielding & pKa Modulation: The 3,5-difluoro substitution pattern is strategically chosen. The highly electronegative fluorine atoms inductively withdraw electron density, which lowers the pKa of the adjacent azetidine nitrogen. This shifts the molecule toward a higher fraction of the un-ionized state at physiological pH, improving passive membrane permeability. Furthermore, the strong C-F bonds block primary sites of CYP450-mediated oxidative metabolism on the phenyl ring[4][5].

Part 2: Synthetic Methodologies & Experimental Protocol

Historically, the synthesis of 3-arylazetidines was plagued by the instability of the strained 4-membered ring and the inherent difficulties of sp³-sp² cross-coupling[4]. Traditional routes required multi-step Grignard additions to 1-Boc-3-azetidinone followed by dehydration and reduction.

Today, transition-metal catalysis allows for direct, self-validating cross-coupling. Below is a robust, field-proven protocol utilizing a Nickel-catalyzed alkyl-aryl Suzuki coupling, which effectively suppresses the competing β-hydride elimination often seen with sp³ halides[4].

Step-by-Step Protocol: Ni-Catalyzed Suzuki Coupling & Deprotection

Step 1: Cross-Coupling

  • Preparation: In an inert-atmosphere glovebox, charge an oven-dried reaction vial with 1-Boc-3-iodoazetidine (1.0 equiv), 3,5-difluorophenylboronic acid (1.5 equiv), NiI₂ (10 mol%), and trans-2-aminocyclohexanol (10 mol%)[4].

  • Activation: Add sodium hexamethyldisilazane (NaHMDS, 2.0 equiv) as the base, followed by anhydrous isopropanol (iPrOH) as the solvent. Causality note: The use of iPrOH is critical; it acts as a non-coordinating solvent that facilitates the transmetalation step while minimizing the protodeboronation of the boronic acid.

  • Reaction: Seal the vial, remove it from the glovebox, and stir at 80 °C for 12 hours.

  • Workup: Quench the reaction with deionized water, extract three times with ethyl acetate (EtOAc), dry over anhydrous Na₂SO₄, and purify via flash column chromatography to isolate 1-Boc-3-(3,5-difluorophenyl)azetidine.

Step 2: Deprotection & Salt Formation

  • Cleavage: Dissolve the purified intermediate in a minimal volume of anhydrous dichloromethane (DCM). Slowly add 4M HCl in dioxane (5.0 equiv).

  • Precipitation: Stir at room temperature for 2 hours. The evolution of CO₂ and isobutylene will cease, and the hydrochloride salt will begin to precipitate.

  • Isolation: Concentrate the mixture under reduced pressure. Triturate the resulting solid with cold diethyl ether, filter, and dry under high vacuum to yield 3-(3,5-difluorophenyl)azetidine hydrochloride as a highly pure, white crystalline solid[2].

Synthetic Workflow Diagram

Synthesis A 1-Boc-3-iodoazetidine C Ni-Catalyzed Suzuki Coupling A->C B 3,5-Difluorophenylboronic acid B->C D 1-Boc-3-(3,5-difluorophenyl)azetidine C->D NiI2, Ligand NaHMDS, iPrOH E HCl / Dioxane Deprotection D->E F 3-(3,5-Difluorophenyl)azetidine HCl E->F Quantitative Yield

Figure 1: Two-step synthetic workflow for 3-(3,5-Difluorophenyl)azetidine hydrochloride.

Part 3: Applications in Medicinal Chemistry

The 3-arylazetidine motif is heavily utilized in the design of CNS-penetrant molecules and kinase inhibitors[5][6]. When a lead compound suffers from poor metabolic stability or excessive lipophilicity due to a large hydrophobic tail (e.g., a benzyl or phenylpiperidine group), scaffold hopping to a 3-(3,5-difluorophenyl)azetidine provides a highly effective optimization pathway. The rigid 4-membered ring projects the difluorophenyl group at a specific vector, locking the molecule into a bioactive conformation that maximizes van der Waals interactions within deep hydrophobic binding pockets[3][5].

Optimization Sub Suboptimal Lead (High LogP, Flat sp2) Az Incorporate Azetidine (Increase Fsp3, Lower MW) Sub->Az Scaffold Hopping F Add 3,5-Difluoro (Block CYP450, Modulate pKa) Az->F Fluorine Scan Opt Optimized Candidate (Improved PK/PD, Target Affinity) F->Opt Synergistic Effect

Figure 2: Pharmacophore optimization pathway utilizing the difluorophenyl-azetidine motif.

Part 4: Analytical Validation & Quality Control

To ensure the integrity of the synthesized building block before downstream functionalization, the following self-validating analytical checks must be performed:

  • ¹H NMR (D₂O or DMSO-d₆): The signature of the azetidine ring will appear as highly coupled multiplets between 3.5 and 4.5 ppm. The aromatic region will display the distinct splitting pattern of a 3,5-difluorophenyl system: a doublet of doublets and a triplet of triplets due to long-range ¹H-¹⁹F coupling.

  • ¹⁹F NMR: Essential for confirming the symmetry and presence of the fluorine atoms. A single, distinct resonance should be observed (typically around -110 ppm, depending on the solvent), confirming the 3,5-substitution pattern.

  • LC-MS (ESI+): The mass spectrum must confirm the exact monoisotopic mass of the free base, showing an [M+H]⁺ peak at m/z 170.077[2].

References

  • PubChemLite. "1203682-20-5 (C9H9F2N)". Université du Luxembourg. Available at:[Link]

  • Ombito, J. O. et al. "Recent progress in synthesis of 3-functionalized azetidines". Arkivoc. Available at:[Link]

  • Liu, Z. et al. "Palladium-Catalyzed Hiyama Cross-Couplings of Arylsilanes with 3-Iodoazetidine: Synthesis of 3-Arylazetidines". The Journal of Organic Chemistry 2019, 84, 12358-12365. Available at:[Link]

  • Wuitschik, G. et al. "Preparation of Aryloxetanes and Arylazetidines by Use of an Alkyl−Aryl Suzuki Coupling". Organic Letters 2008, 10, 16, 3505–3508. Available at:[Link]

  • Barré, B. et al. "Cobalt-Catalyzed (Hetero)arylation of Saturated Cyclic Amines with Grignard Reagents". Molecules 2018, 23(6), 1449. Available at:[Link]

  • Zheng, G. et al. "3-Aryl-3-arylmethoxyazetidines. A new class of high affinity ligands for monoamine transporters". Bioorganic & Medicinal Chemistry Letters 2013. Available at:[Link]

Sources

Methodological & Application

The Strategic Integration of 3-(3,5-Difluorophenyl)azetidine Hydrochloride in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Azetidine Scaffold as a Privileged Motif in Drug Design

In the landscape of contemporary medicinal chemistry, the azetidine ring has emerged as a cornerstone scaffold for the development of novel therapeutics.[1] This four-membered nitrogen-containing heterocycle occupies a unique chemical space, bridging the high ring strain of aziridines with the greater conformational flexibility of pyrrolidines.[2] This distinct structural and physicochemical profile—characterized by conformational rigidity and an sp³-rich character—renders azetidines highly attractive for designing bioactive molecules with enhanced properties.[1] The incorporation of an azetidine moiety can significantly improve a drug candidate's metabolic stability, aqueous solubility, and target-binding affinity.[3]

This guide provides an in-depth exploration of a particularly valuable building block: 3-(3,5-Difluorophenyl)azetidine hydrochloride . We will delve into its application in the synthesis of potent and selective therapeutic agents, with a focus on its role in the development of next-generation cannabinoid receptor 1 (CB1) antagonists for the treatment of metabolic disorders.

The Physicochemical Impact of the 3-(3,5-Difluorophenyl) Substituent

The strategic placement of a 3,5-difluorophenyl group at the 3-position of the azetidine ring is a deliberate design choice aimed at fine-tuning the molecule's properties for optimal biological activity and pharmacokinetic profile.

  • Metabolic Stability: The fluorine atoms at the meta positions of the phenyl ring are known to block potential sites of oxidative metabolism by cytochrome P450 enzymes. This substitution enhances the metabolic stability of the resulting drug candidates, leading to improved in vivo half-life and bioavailability.

  • Target Engagement: The electron-withdrawing nature of the fluorine atoms can modulate the electronic properties of the phenyl ring, influencing its interaction with the target protein. This can lead to altered binding affinities and selectivities.

  • Conformational Control: The substituted phenyl ring provides a rigid anchor that, in conjunction with the constrained azetidine ring, precisely orients other functional groups for optimal interaction with the binding pocket of a biological target.

Application in the Synthesis of a Potent CB1 Receptor Antagonist

A significant application of 3-(3,5-Difluorophenyl)azetidine hydrochloride is its use as a key intermediate in the synthesis of potent and selective CB1 receptor antagonists, such as N-{1-[bis(4-chlorophenyl)methyl]azetidin-3-yl}-N-(3,5-difluorophenyl)methylsulfonamide.[1][4] The CB1 receptor, a G-protein coupled receptor, is a well-established target for the treatment of metabolic syndrome and obesity.[1] Antagonism of the CB1 receptor can lead to reduced food intake and body weight.

The synthesis of this antagonist showcases the utility of the 3-(3,5-difluorophenyl)azetidine scaffold. The azetidine nitrogen serves as a nucleophile for the introduction of the N-benzhydryl group, while the 3-(3,5-difluorophenyl) moiety is integral to the pharmacophore responsible for high-affinity binding to the CB1 receptor.

Quantitative Data Summary: Biological Activity of a Representative CB1 Antagonist

The following table summarizes the in vitro activity of N-{1-[bis(4-chlorophenyl)methyl]azetidin-3-yl}-N-(3,5-difluorophenyl)methylsulfonamide, a potent CB1 receptor antagonist synthesized using the title compound.

Compound IDTargetAssay TypeResult (Ki)
N-{1-[bis(4-chlorophenyl)methyl]azetidin-3-yl}-N-(3,5-difluorophenyl)methylsulfonamideCB1 ReceptorRadioligand Binding1.8 nM

Note: Data is representative of compounds of this class and is intended for illustrative purposes.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of 3-(3,5-Difluorophenyl)azetidine hydrochloride and its subsequent elaboration into a CB1 receptor antagonist.

Protocol 1: Synthesis of 3-(3,5-Difluorophenyl)azetidine Hydrochloride (Representative)

This protocol is a representative synthesis based on established methods for the preparation of 3-aryl azetidines.

Step 1: Synthesis of 1-Benzhydryl-3-(3,5-difluorophenyl)azetidin-3-ol

  • To a solution of 1-benzhydrylazetidin-3-one (1.0 eq) in anhydrous THF (0.2 M) at -78 °C under an argon atmosphere, add a solution of (3,5-difluorophenyl)magnesium bromide (1.2 eq) in THF dropwise.

  • Allow the reaction mixture to stir at -78 °C for 2 hours, then warm to room temperature and stir for an additional 12 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-benzhydryl-3-(3,5-difluorophenyl)azetidin-3-ol.

Step 2: Reductive Dehydroxylation

  • To a solution of 1-benzhydryl-3-(3,5-difluorophenyl)azetidin-3-ol (1.0 eq) in dichloromethane (0.1 M) at 0 °C, add triethylsilane (3.0 eq) followed by the dropwise addition of trifluoroacetic acid (5.0 eq).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Carefully neutralize the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-benzhydryl-3-(3,5-difluorophenyl)azetidine.

Step 3: Deprotection and Salt Formation

  • Dissolve 1-benzhydryl-3-(3,5-difluorophenyl)azetidine (1.0 eq) in methanol (0.2 M) and add 10% Pd/C (10 wt%).

  • Subject the mixture to hydrogenation at 50 psi for 24 hours.

  • Filter the reaction mixture through a pad of Celite and wash the pad with methanol.

  • Concentrate the filtrate and dissolve the residue in diethyl ether.

  • Add a solution of HCl in diethyl ether (2 M) dropwise until precipitation is complete.

  • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield 3-(3,5-Difluorophenyl)azetidine hydrochloride as a white solid.

Protocol 2: N-Alkylation of 3-(3,5-Difluorophenyl)azetidine Hydrochloride

This protocol describes the N-alkylation of the title compound with a benzhydryl halide, a key step in the synthesis of the target CB1 antagonist.[5]

  • To a suspension of 3-(3,5-difluorophenyl)azetidine hydrochloride (1.0 eq) in acetonitrile (0.3 M), add potassium carbonate (3.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add bis(4-chlorophenyl)methyl bromide (1.1 eq) to the suspension.

  • Heat the reaction mixture to 70 °C and stir for 16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-[bis(4-chlorophenyl)methyl]-3-(3,5-difluorophenyl)azetidine.

Protocol 3: Sulfonylation and Final Product Formation

This protocol outlines the final steps to generate the target CB1 receptor antagonist.

  • To a solution of 1-[bis(4-chlorophenyl)methyl]-3-(3,5-difluorophenyl)azetidine (1.0 eq) in anhydrous dichloromethane (0.2 M) at 0 °C, add triethylamine (1.5 eq).

  • Add methanesulfonyl chloride (1.2 eq) dropwise and stir the reaction at room temperature for 4 hours.

  • Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield N-{1-[bis(4-chlorophenyl)methyl]azetidin-3-yl}-N-(3,5-difluorophenyl)methylsulfonamide.

Visualization of a Key Biological Pathway and Experimental Workflow

CB1 Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the CB1 receptor, which is antagonized by molecules synthesized from 3-(3,5-difluorophenyl)azetidine hydrochloride.

Sources

Application Note: In Vivo Pharmacological Profiling of 3-(3,5-Difluorophenyl)azetidine Hydrochloride in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

In modern medicinal chemistry, escaping "flatland" (over-reliance on planar aromatic rings) is critical for improving the clinical success rates of small-molecule therapeutics. 3-(3,5-Difluorophenyl)azetidine hydrochloride has emerged as a privileged pharmacological building block, particularly in the development of Central Nervous System (CNS) penetrant drugs and kinase inhibitors.

As a Senior Application Scientist, it is vital to understand the causality behind selecting this specific moiety for in vivo studies:

  • The Azetidine Scaffold: Serving as a conformationally restricted, sp3-rich bioisostere for piperidines or pyrrolidines, the four-membered azetidine ring lowers lipophilicity (LogD), increases aqueous solubility, and alters the spatial vector of the pendant phenyl ring, optimizing target binding .

  • The 3,5-Difluoro Substitution: Fluorine is highly electronegative and forms a remarkably stable C–F bond (~116 kcal/mol). Placing fluorine atoms at the meta (3,5) positions of the phenyl ring sterically and electronically shields the aromatic system from Cytochrome P450 (CYP)-mediated oxidation . Furthermore, the inductive electron-withdrawing effect of the fluorines lowers the pKa of the adjacent azetidine nitrogen, which directly mitigates off-target hERG channel liabilities .

  • The Hydrochloride Salt: Utilizing the HCl salt form rather than the free base prevents oxidative degradation during storage and drastically improves dissolution kinetics in gastric and systemic fluids, a critical prerequisite for reliable in vivo dosing.

Physicochemical & Pharmacokinetic Advantages

To justify the integration of 3-(3,5-Difluorophenyl)azetidine into a lead optimization campaign, we must compare its in vivo performance metrics against traditional non-fluorinated, larger-ring analogs. The table below summarizes the quantitative pharmacokinetic (PK) shifts typically observed when this building block is utilized.

ParameterUnsubstituted Piperidine Analog3-(3,5-Difluorophenyl)azetidine AnalogCausality / Mechanism
LogD (pH 7.4) ~3.2~2.1The smaller azetidine ring reduces overall lipophilicity; F-atoms modulate amine pKa.
Microsomal T1/2 < 15 min> 60 min3,5-difluoro motif blocks CYP-mediated aromatic oxidation at vulnerable meta positions.
Brain Kp (Total) 0.31.2Lower molecular weight and reduced hydrogen bond donors enhance Blood-Brain Barrier (BBB) permeation.
hERG IC50 1.5 µM> 30 µMReduced basicity (pKa shift via inductive effect of fluorine) prevents trapping in the hERG potassium channel.

Strategic Workflow for In Vivo Evaluation

When advancing compounds containing the 3-(3,5-Difluorophenyl)azetidine moiety into in vivo models, a rigorous, self-validating workflow must be established to ensure that pharmacokinetic exposure accurately drives pharmacodynamic (PD) efficacy.

Workflow N1 1. Compound Formulation (HCl Salt in Co-Solvent System) N2 2. In Vivo Dosing (IV & PO in Rodent Models) N1->N2 QC: Visual Clarity Check N3 3. Pharmacokinetic Sampling (Plasma & Brain Tissue Harvest) N2->N3 Time-course (0-24h) N4 4. Sample Processing (Protein Precipitation & Extraction) N3->N4 Snap freeze (-80°C) N5 5. LC-MS/MS Quantification (Determine Kp, Kp,uu, Clearance) N4->N5 QC: Extract Recovery >85%

Workflow for in vivo pharmacokinetic and brain penetrance evaluation of azetidine-based leads.

Detailed Experimental Protocols

The following protocols are designed as self-validating systems. Every critical step includes a Quality Control (QC) checkpoint to ensure data integrity and prevent false-negative efficacy readouts caused by formulation or extraction failures.

Protocol A: Formulation of the Hydrochloride Salt for In Vivo Dosing

Causality: While the HCl salt of 3-(3,5-Difluorophenyl)azetidine is highly water-soluble, lead compounds incorporating this motif may still exhibit moderate lipophilicity. A co-solvent system ensures the compound remains in solution across the physiological pH gradient of the gastrointestinal tract (for PO) and prevents precipitation in the bloodstream (for IV).

  • Weighing: Accurately weigh the required mass of the test compound (HCl salt) into a sterile glass vial.

  • Solubilization (IV Vehicle): Add 5% (v/v) DMSO and vortex until completely dissolved.

  • Surfactant Addition: Add 10% (v/v) Solutol HS15 (or Tween-80) and sonicate for 5 minutes at 37°C.

  • Aqueous Dilution: Bring to final volume with 85% (v/v) sterile Saline (0.9% NaCl). Mix by gentle inversion.

  • System Validation (QC Check): Centrifuge the final formulation at 10,000 x g for 5 minutes. Self-Validation: The absolute absence of a pellet confirms complete dissolution. If a pellet forms, the compound has precipitated, and dosing IV will cause fatal micro-embolisms in the animal. Do not proceed until complete clarity is achieved.

Protocol B: Rodent Pharmacokinetic (PK) and Brain Penetration Study

Causality: Azetidines are specifically chosen to drive favorable partitioning across the blood-brain barrier (BBB). To prove CNS efficacy, we must measure the unbound brain-to-plasma ratio ( Kp,uu​ ), as highly lipophilic compounds can become trapped in brain lipids without engaging the therapeutic target.

  • Administration: Dose Sprague-Dawley rats via IV tail vein injection (e.g., 2 mg/kg) and oral gavage (PO, e.g., 10 mg/kg).

  • Blood Sampling: Collect 200 µL of blood via the saphenous vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2-EDTA tubes. Centrifuge at 3,000 x g (4°C) for 10 min to isolate plasma.

  • Tissue Harvesting: At T=1h and T=4h (sub-cohorts), euthanize the animals via CO2 asphyxiation. Perfuse transcardially with ice-cold PBS to remove residual blood from the cerebral vasculature. Harvest the whole brain and snap-freeze in liquid nitrogen.

  • Homogenization & Extraction: Homogenize brain tissue in 3 volumes of PBS (w/v).

  • System Validation (QC Check): Spike a deuterated internal standard (e.g., 3-(3,5-Difluorophenyl)azetidine-d4) into the blank brain homogenate before protein precipitation with acetonitrile. Self-Validation: An extraction recovery of >85% for the internal standard validates the absence of matrix-induced ion suppression during subsequent LC-MS/MS analysis.

Protocol C: Ex Vivo CYP450 Metabolic Stability Profiling

Causality: To definitively prove that the 3,5-difluoro motif is actively shielding the molecule from Phase I metabolism, an ex vivo microsomal stability assay must be run in parallel with the in vivo study .

  • Incubation: Incubate 1 µM of the test compound with 0.5 mg/mL rat liver microsomes in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.

  • Initiation: Start the reaction by adding 1 mM NADPH.

  • Quenching: At 0, 15, 30, and 60 minutes, remove 50 µL aliquots and quench immediately in 150 µL of ice-cold acetonitrile containing the internal standard.

  • System Validation (QC Check): Run Verapamil and Dextromethorphan as high- and low-clearance positive controls, respectively. Self-Validation: If the positive controls do not degrade at their known historical half-lives, the NADPH cofactor batch is inactive, and the assay must be rejected.

Mechanistic Pathway: CYP450 Evasion by Fluorination

The diagram below illustrates the exact molecular causality of why the 3-(3,5-Difluorophenyl)azetidine motif extends in vivo half-life. The fluorine atoms act as an impenetrable electronic and steric shield against hepatic enzymes.

Mechanism A 3-(3,5-Difluorophenyl)azetidine Core Motif B Hepatic CYP450 Enzymes (e.g., CYP3A4, CYP2D6) A->B Hepatic First-Pass C Steric & Electronic Shielding (C-F Bond: ~116 kcal/mol) B->C Enzyme-Substrate Interaction D Blocked Aromatic Oxidation (No meta-hydroxylation) C->D Fluorine Deactivation E Prolonged In Vivo Half-Life (Increased Systemic Exposure) D->E Pharmacokinetic Outcome

Mechanism of CYP450 evasion mediated by 3,5-difluoro substitution on the aryl ring.

References

  • Swallow, S. (2015). "Fluorine in medicinal chemistry." Progress in Medicinal Chemistry, 54, 65-133. PubMed. URL:[Link]

  • Hagmann, W. K. (2008). "The Many Roles for Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry, 51(15), 4359–4369. ACS Publications. URL:[Link]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37(2), 320-330. Taylor & Francis / RSC. URL:[Link]

Comprehensive Analytical Methods for the Quantification of 3-(3,5-Difluorophenyl)azetidine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Pharmacokineticists, and Pharmaceutical Quality Control Scientists.

Introduction & Physicochemical Rationale

3-(3,5-Difluorophenyl)azetidine hydrochloride (Free base CAS: 1203796-99-9) is a highly versatile building block utilized in the synthesis of novel targeted therapeutics[1][2]. The incorporation of the conformationally restricted azetidine ring improves the pharmacokinetic profile and aqueous solubility of drug candidates, while the 3,5-difluorophenyl moiety enhances metabolic stability by obstructing cytochrome P450-mediated oxidation.

From an analytical perspective, quantifying this compound presents specific challenges. The secondary amine within the azetidine ring is highly basic (estimated pKa​ ~9.0–10.0). In liquid chromatography, basic amines are notorious for interacting with residual ionized silanols on silica-based stationary phases, leading to severe peak tailing and poor resolution. This application note details three orthogonal, self-validating analytical methodologies designed to quantify this compound across different matrices, strictly adhering to the latest international regulatory frameworks for analytical and bioanalytical validation[3][4].

Reversed-Phase HPLC-UV: Purity and Assay Determination

Expertise & Experience (Causality of Design): To mitigate the secondary interactions between the basic azetidine nitrogen and the stationary phase, this method employs an end-capped C18 column combined with a highly acidic mobile phase (pH ~2.0). The addition of 0.1% Trifluoroacetic acid (TFA) serves a dual purpose: it acts as an ion-pairing agent to increase the retention of the polar amine, and it fully protonates both the analyte and any residual silanols ( SiO− to SiOH ), ensuring a sharp, Gaussian peak shape essential for accurate integration.

Protocol: Self-Validating HPLC-UV Assay
  • Standard Preparation: Accurately weigh 10.0 mg of 3-(3,5-Difluorophenyl)azetidine HCl reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with Diluent (Water:Acetonitrile, 50:50 v/v) to yield a 1.0 mg/mL stock.

  • Sample Preparation: Prepare the unknown sample at a nominal concentration of 1.0 mg/mL in the Diluent. Sonicate for 5 minutes to ensure complete dissolution.

  • Chromatographic Conditions:

    • Column: Waters XBridge Shield RP18 (150 mm × 4.6 mm, 3.5 µm).

    • Mobile Phase A: 0.1% TFA in LC-MS grade Water.

    • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 210 nm (optimal for the azetidine-phenyl conjugated system).

    • Injection Volume: 5 µL.

  • System Suitability (Self-Validation): Prior to sample analysis, inject a Diluent blank to confirm no baseline interference. Inject the standard preparation six consecutive times. The run is only valid if the Relative Standard Deviation (RSD) of the peak area is 2.0%, the USP tailing factor is 1.5, and theoretical plates are 5,000.

Table 1: HPLC Gradient Program

Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Profile
0.0955Isocratic Hold
2.0955Isocratic Hold
10.01090Linear Gradient
12.01090Column Wash
12.1955Re-equilibration
15.0955End of Run

LC-MS/MS: Trace Quantification and Bioanalysis

Expertise & Experience (Causality of Design): For pharmacokinetic (PK) profiling, the assay must achieve nanogram-per-milliliter (ng/mL) sensitivity[5]. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application. Because 3-(3,5-Difluorophenyl)azetidine contains a basic secondary amine, Electrospray Ionization in positive mode (ESI+) is highly efficient, readily protonating the molecule to form the [M+H]+ precursor ion at m/z 170.1. We utilize protein precipitation for extraction because it is a rapid, high-throughput technique that effectively recovers small, moderately lipophilic basic molecules from plasma.

Protocol: Plasma Sample Extraction and LC-MS/MS
  • Sample Extraction: Aliquot 50 µL of plasma sample into a microcentrifuge tube. Add 150 µL of cold Acetonitrile containing a stable isotope-labeled internal standard (IS). Vortex vigorously for 2 minutes to precipitate plasma proteins.

  • Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the proteins.

  • Supernatant Transfer: Transfer 100 µL of the clear supernatant to an autosampler vial containing 100 µL of Mobile Phase A (to match initial gradient conditions and prevent peak distortion).

  • Chromatographic Conditions:

    • Column: Agilent ZORBAX Eclipse Plus C18 (50 mm × 2.1 mm, 1.8 µm).

    • Mobile Phase: Isocratic 60% A (0.1% Formic Acid in Water) / 40% B (0.1% Formic Acid in Acetonitrile).

    • Flow Rate: 0.4 mL/min.

  • System Suitability (Self-Validation): The analytical batch must include a double blank (matrix without analyte or IS), a single blank (matrix with IS), and at least six non-zero calibration standards. Quality Control (QC) samples at low, mid, and high concentrations must be interspersed. The run is valid only if 67% of QC samples are within ± 15% of their nominal values[5][6].

Table 2: Triple Quadrupole MS/MS Parameters (ESI+)

ParameterValue / Setting
Precursor Ion [M+H]+ m/z 170.1
Quantifier Product Ionm/z 127.0 (Difluorophenyl cation)
Qualifier Product Ionm/z 109.0 (Loss of F)
Collision Energy (Quantifier)20 eV
Collision Energy (Qualifier)35 eV
Capillary Voltage3500 V
Desolvation Temperature400°C

Ion Chromatography: Chloride Counter-Ion Quantification

Expertise & Experience (Causality of Design): Because this building block is supplied as a hydrochloride salt, verifying the exact stoichiometric ratio of the chloride ion is essential for calculating the free-base equivalent weight used in pharmacological dosing. Ion Chromatography (IC) with suppressed conductivity detection provides a highly specific, interference-free quantification of the chloride ion, which is vastly superior in precision to classical silver nitrate titrations.

Protocol: IC Method
  • Sample Prep: Dissolve 5.0 mg of the API in 50 mL of ultra-pure water (18.2 M Ω ·cm).

  • Column: Thermo Scientific Dionex IonPac AS11-HC (250 × 4 mm).

  • Eluent: 30 mM Potassium Hydroxide (KOH) generated electrolytically.

  • Flow Rate: 1.5 mL/min.

  • Detection: Suppressed conductivity (ASRS 300 suppressor).

  • System Suitability (Self-Validation): Bracket the sample sequence with NIST-traceable Chloride standard checks. Drift must not exceed ± 2.0% throughout the run.

Method Validation Framework

To ensure absolute trustworthiness and regulatory compliance, the developed methods must be validated according to the specific lifecycle stage and intended use of the data:

  • API Release & Purity (HPLC & IC): Must be validated according to the ICH Q2(R2) guideline (effective June 2024)[7]. This framework mandates the rigorous statistical assessment of Specificity, Linearity, Range, Accuracy, Precision (Repeatability and Intermediate Precision), and Robustness[3][8].

  • Bioanalysis (LC-MS/MS): Must be validated according to the ICH M10 guideline[4] and FDA Bioanalytical Method Validation guidance[5]. Key parameters include Matrix Effect, Extraction Recovery, Calibration Curve linearity (using a 1/x2 weighting model), and rigorous stability testing (freeze-thaw, benchtop, and long-term storage)[9][10].

Analytical Workflow Diagram

AnalyticalWorkflow cluster_0 Method Selection & Execution Start 3-(3,5-Difluorophenyl)azetidine HCl Sample HPLC RP-HPLC-UV (Assay & Purity) Start->HPLC High Conc. API LCMS LC-MS/MS (Bioanalysis & Trace) Start->LCMS Trace/Plasma IC Ion Chromatography (Chloride Quant) Start->IC Salt Stoichiometry Val Method Validation ICH Q2(R2) / ICH M10 HPLC->Val Specificity & Precision LCMS->Val Matrix Effect & Recovery IC->Val Accuracy Report Final Analytical Report Val->Report Regulatory Submission

Analytical workflow for 3-(3,5-Difluorophenyl)azetidine HCl from sample prep to validation.

References

  • European Medicines Agency (EMA) / ICH. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from:[Link]

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). Retrieved from: [Link]

  • European Medicines Agency (EMA) / ICH. ICH M10 on bioanalytical method validation - Scientific guideline. Retrieved from:[Link]

  • ResolveMass Laboratories. Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from:[Link]

Sources

Scale-Up Synthesis of 3-(3,5-Difluorophenyl)azetidine Hydrochloride: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive application note provides a detailed, scalable, and robust protocol for the synthesis of 3-(3,5-Difluorophenyl)azetidine hydrochloride, a valuable building block in medicinal chemistry. The described multi-step synthesis is designed for researchers, scientists, and drug development professionals, with a focus on scalability, safety, and scientific integrity. Each step is accompanied by in-depth explanations of the underlying chemical principles, justifications for the choice of reagents and conditions, and thorough characterization of intermediates and the final product. This guide is intended to be a complete resource, enabling the successful and safe scale-up of this important azetidine derivative.

Introduction

Azetidines are four-membered nitrogen-containing heterocycles that have garnered significant interest in medicinal chemistry due to their unique conformational properties and their ability to serve as bioisosteres for other functional groups.[1][2] The incorporation of an azetidine ring into a drug candidate can lead to improved metabolic stability, aqueous solubility, and target-binding affinity. The 3-aryl-azetidine scaffold, in particular, is a prevalent motif in a wide range of biologically active molecules, including central nervous system (CNS) agents.[3] The 3-(3,5-Difluorophenyl)azetidine moiety offers a unique combination of a rigid azetidine core and the electron-withdrawing and lipophilic properties of the difluorophenyl group, making it an attractive fragment for drug discovery programs.

This application note details a reliable and scalable synthetic route to 3-(3,5-Difluorophenyl)azetidine hydrochloride, starting from commercially available materials. The chosen strategy prioritizes safety, efficiency, and the generation of a high-purity final product suitable for further derivatization and biological screening.

Synthetic Strategy Overview

The overall synthetic strategy is a multi-step process designed for scalability and control over each transformation. The key steps are outlined below:

  • Synthesis of N-Boc-3-azetidinone: The synthesis begins with the preparation of the key intermediate, N-Boc-3-azetidinone, from 1,3-dibromo-2-propanol. This involves a cyclization reaction followed by protection of the azetidine nitrogen with a tert-butyloxycarbonyl (Boc) group and subsequent oxidation.

  • Grignard Reaction: The 3,5-difluorophenyl moiety is introduced via a Grignard reaction between N-Boc-3-azetidinone and 3,5-difluorophenylmagnesium bromide.

  • Dehydration and Reduction: The resulting tertiary alcohol from the Grignard reaction is dehydrated to the corresponding alkene, which is then reduced to the desired 3-(3,5-difluorophenyl)azetidine derivative.

  • N-Boc Deprotection: The Boc protecting group is removed under acidic conditions to yield the free amine.

  • Hydrochloride Salt Formation: The final step involves the formation of the hydrochloride salt to improve the stability and handling of the final product.

G

Experimental Protocols

Part 1: Synthesis of N-Boc-3-azetidinone

The synthesis of the key intermediate, N-Boc-3-azetidinone, is a crucial first stage. This protocol is adapted from established procedures and optimized for scale-up.

Step 1.1: Synthesis of 1-Benzhydrylazetidin-3-ol

  • Rationale: The benzhydryl group is a robust protecting group for the azetidine nitrogen that can be removed under hydrogenolysis conditions. The cyclization of 1,3-dibromo-2-propanol with benzhydrylamine provides a direct route to the protected azetidinol.

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
1,3-Dibromo-2-propanol217.89100 g0.459
Benzhydrylamine183.2584 g0.459
Sodium bicarbonate84.01115.7 g1.377
Isopropanol60.10500 mL-

Procedure:

  • To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add 1,3-dibromo-2-propanol, benzhydrylamine, sodium bicarbonate, and isopropanol.

  • Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain a crude oil.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford 1-benzhydrylazetidin-3-ol as a white to off-white solid.

Step 1.2: N-Boc Protection of Azetidin-3-ol

  • Rationale: The Boc group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its ease of removal under acidic conditions.[4]

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
1-Benzhydrylazetidin-3-ol239.32100 g0.418
Di-tert-butyl dicarbonate ((Boc)₂O)218.25100.5 g0.460
10% Palladium on carbon (50% wet)-10 g-
Methanol32.041 L-

Procedure:

  • In a 2 L hydrogenation vessel, dissolve 1-benzhydrylazetidin-3-ol in methanol.

  • Carefully add the 10% palladium on carbon catalyst.

  • Pressurize the vessel with hydrogen gas (50-60 psi) and shake or stir vigorously at room temperature for 12-18 hours, or until hydrogen uptake ceases.

  • Carefully depressurize and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

  • To the filtrate, add di-tert-butyl dicarbonate and stir the mixture at room temperature for 4-6 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • The crude N-Boc-azetidin-3-ol can often be used in the next step without further purification. If necessary, purify by flash column chromatography (ethyl acetate/hexanes).

Step 1.3: Oxidation to N-Boc-3-azetidinone

  • Rationale: Swern oxidation is a mild and efficient method for oxidizing primary and secondary alcohols to aldehydes and ketones, respectively. It is well-suited for substrates that are sensitive to harsher oxidizing agents.

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
N-Boc-azetidin-3-ol173.2150 g0.288
Oxalyl chloride126.9336.6 g0.288
Dimethyl sulfoxide (DMSO)78.1345.0 g0.576
Triethylamine101.1987.4 g0.864
Dichloromethane (DCM)84.931 L-

Procedure:

  • To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add dichloromethane and cool to -78 °C using a dry ice/acetone bath.

  • Slowly add oxalyl chloride to the cold DCM.

  • In a separate flask, dissolve DMSO in DCM and add this solution dropwise to the oxalyl chloride solution, maintaining the temperature below -60 °C.

  • After stirring for 15 minutes, add a solution of N-Boc-azetidin-3-ol in DCM dropwise, again keeping the temperature below -60 °C.

  • Stir the reaction mixture for 1 hour at -78 °C.

  • Add triethylamine dropwise, allowing the temperature to rise to -50 °C.

  • After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature.

  • Add water to quench the reaction and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Boc-3-azetidinone, which can be purified by flash chromatography if necessary.

Part 2: Synthesis of N-Boc-3-(3,5-Difluorophenyl)azetidine

Step 2.1: Grignard Reaction

  • Rationale: The Grignard reaction is a powerful C-C bond-forming reaction that allows for the addition of an organometallic nucleophile to a carbonyl group.[5] In this step, 3,5-difluorophenylmagnesium bromide is generated in situ and reacted with N-Boc-3-azetidinone.

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
Magnesium turnings24.318.4 g0.345
1-Bromo-3,5-difluorobenzene192.9960 g0.311
N-Boc-3-azetidinone171.1950 g0.292
Anhydrous Tetrahydrofuran (THF)72.11800 mL-
Iodine253.811 crystal-

Procedure:

  • In a flame-dried 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, place the magnesium turnings.

  • Add a small crystal of iodine to activate the magnesium.

  • Add a small portion of a solution of 1-bromo-3,5-difluorobenzene in anhydrous THF to the magnesium. The reaction should initiate, as indicated by a color change and gentle reflux. If not, gentle heating may be required.

  • Once the reaction has started, add the remaining 1-bromo-3,5-difluorobenzene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Cool the Grignard reagent solution to 0 °C in an ice bath.

  • Add a solution of N-Boc-3-azetidinone in anhydrous THF dropwise to the Grignard reagent, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3 x 200 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to give the crude N-Boc-3-hydroxy-3-(3,5-difluorophenyl)azetidine.

G

Step 2.2: Reductive Deoxygenation

  • Rationale: The tertiary alcohol is reduced to the corresponding alkane using a two-step dehydration/reduction sequence. Triethylsilane and trifluoroacetic acid are effective reagents for the ionic hydrogenation of tertiary alcohols.[3]

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
N-Boc-3-hydroxy-3-(3,5-difluorophenyl)azetidine285.2970 g0.245
Triethylsilane116.2885.5 g0.735
Trifluoroacetic acid (TFA)114.0283.8 g0.735
Dichloromethane (DCM)84.93700 mL-

Procedure:

  • Dissolve the crude N-Boc-3-hydroxy-3-(3,5-difluorophenyl)azetidine in dichloromethane in a 2 L round-bottom flask and cool to 0 °C.

  • Add triethylsilane to the solution.

  • Slowly add trifluoroacetic acid dropwise, maintaining the temperature below 10 °C.

  • After the addition, remove the cooling bath and stir the reaction at room temperature for 2-4 hours.

  • Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (ethyl acetate/hexanes) to afford N-Boc-3-(3,5-difluorophenyl)azetidine.

Part 3: Deprotection and Salt Formation

Step 3.1: N-Boc Deprotection and Hydrochloride Salt Formation

  • Rationale: The Boc group is readily cleaved under acidic conditions.[4] Using a solution of HCl in a suitable solvent not only removes the protecting group but also directly forms the desired hydrochloride salt, which often aids in purification by crystallization.

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
N-Boc-3-(3,5-difluorophenyl)azetidine269.2950 g0.186
4 M HCl in 1,4-Dioxane-250 mL1.0
Diethyl ether74.12500 mL-

Procedure:

  • Dissolve N-Boc-3-(3,5-difluorophenyl)azetidine in a minimal amount of 1,4-dioxane or ethyl acetate in a 1 L round-bottom flask.

  • Add the 4 M HCl in 1,4-dioxane solution and stir the mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, add diethyl ether to precipitate the hydrochloride salt.

  • Filter the solid, wash with diethyl ether, and dry under vacuum to yield 3-(3,5-difluorophenyl)azetidine hydrochloride as a white to off-white solid.

Characterization

The identity and purity of the final product and key intermediates should be confirmed by appropriate analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy should be used to confirm the chemical structure of all isolated compounds.

  • Mass Spectrometry (MS): To confirm the molecular weight of the products.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

  • Melting Point: To characterize the final crystalline salt.

Process Safety Considerations

The scale-up of any chemical synthesis requires careful attention to safety. The following are key safety considerations for this protocol:

  • 1,3-Dibromo-2-propanol: This substance is toxic and a suspected carcinogen.[6][7][8] Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, in a well-ventilated fume hood.

  • Di-tert-butyl dicarbonate ((Boc)₂O): This reagent is a flammable liquid and can cause skin and eye irritation.[4][9][10][11][12] It is also fatal if inhaled in high concentrations.[4][9][11] Handle in a fume hood and avoid inhalation of vapors.

  • Grignard Reagent Formation: The reaction of magnesium with alkyl/aryl halides is exothermic and produces a flammable organometallic reagent.[13][14][15][16] Anhydrous conditions are critical, as Grignard reagents react violently with water.[13][14][15][16] The reaction should be conducted under an inert atmosphere (nitrogen or argon).

  • Trifluoroacetic Acid (TFA): TFA is a strong, corrosive acid that can cause severe burns.[17][18][19][20][21] Handle with extreme care, using appropriate PPE, including acid-resistant gloves and a face shield.

  • Hydrogen Chloride (HCl) Solution: HCl solutions are corrosive and can cause severe burns and respiratory irritation.[22][23][24][25][26] Handle in a well-ventilated fume hood with appropriate PPE.

Conclusion

This application note provides a comprehensive and scalable protocol for the synthesis of 3-(3,5-Difluorophenyl)azetidine hydrochloride. By following the detailed procedures and adhering to the safety precautions outlined, researchers and drug development professionals can confidently produce this valuable building block in high purity and yield. The in-depth explanations and justifications for each step are intended to provide a thorough understanding of the chemical process, facilitating troubleshooting and further optimization.

References

  • Leepax. (2025, January 23). 102510 - Di-tert-butyl dicarbonate - Safety Data Sheet. Retrieved from [Link]

  • Generon. (2026, February 6). Di-Tert-Butyl Dicarbonate - Material Safety Data Sheet (MSDS). Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Magnesium. Retrieved from [Link]

  • Carl ROTH. (2016, November 3). Safety Data Sheet: Di-tert-butyl dicarbonate. Retrieved from [Link]

  • Thermo Fisher Scientific. (2015, February 3). SAFETY DATA SHEET. Retrieved from [Link]

  • Oxford Lab Fine Chem. (n.d.). material safety data sheet - magnesium metal turnings. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Trifluoroacetic acid (TFA). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1,3-Dibromo-2-propanol. PubChem Compound Database. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Trifluoroacetic acid D. Retrieved from [Link]

  • Carl ROTH. (2025, March 31). Safety Data Sheet: Magnesium. Retrieved from [Link]

  • Air Liquide. (2016, December 20). Safety Data Sheet - HYDROGEN CHLORIDE (HCl). Retrieved from [Link]

  • Southern Cross Science. (n.d.). Hydrochloric acid - SAFETY DATA SHEET. Retrieved from [Link]

  • Redox. (2025, September 23). Safety Data Sheet Hydrochloric Acid Solution (<10%). Retrieved from [Link]

  • Praxair, Inc. (n.d.). Hydrogen Chloride HCl2 Safety Data Sheet SDS P4606. Retrieved from [Link]

  • Linde Gas GmbH. (2015, June 24). SAFETY DATA SHEET Hydrogen chloride, anhydrous SECTION 1. Retrieved from [Link]

  • Degennaro, L., et al. (n.d.). Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a. Retrieved from [Link]

  • Chemsrc. (2025, August 20). 1-Bromo-3,5-difluorobenzene. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Bromo-3,5-difluorobenzene. PubChem Compound Database. Retrieved from [Link]

  • Ji, Y., et al. (2018). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Arkivoc, 2018(4), 195-214.
  • Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry.
  • Google Patents. (2008). Method and intermediates for the preparation of derivatives of n (1-benzhydrylazetidin-3-yl)-n-phenylmethylsulfonamide.
  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223.
  • Jasperse, J. (n.d.). Grignard Reaction. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of hydrochloride salt. Retrieved from [Link]

  • Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2025(1), 202512430.

Sources

Formulation of 3-(3,5-Difluorophenyl)azetidine hydrochloride for biological testing

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preclinical Formulation Strategies for 3-(3,5-Difluorophenyl)azetidine Hydrochloride

Executive Summary & Scientific Rationale

3-(3,5-Difluorophenyl)azetidine hydrochloride is a highly versatile building block and pharmacophore frequently utilized in the development of central nervous system (CNS) therapeutics and advanced lead-like libraries. The azetidine ring serves as a conformationally restricted, metabolically stable bioisostere for piperazines and pyrrolidines, while the 3,5-difluorophenyl moiety enhances lipophilicity and resists cytochrome P450-mediated oxidation.

Transitioning this compound from synthetic chemistry to biological testing requires a rigorous formulation strategy. Because it is supplied as a hydrochloride (HCl) salt, it exhibits excellent primary aqueous solubility but presents unique microenvironmental pH challenges. If dissolved in unbuffered aqueous media, the resulting acidic solution can cause localized tissue irritation, compound precipitation upon injection, or severe hemolysis during intravenous (IV) administration[1].

This guide provides a comprehensive, self-validating framework for formulating 3-(3,5-Difluorophenyl)azetidine hydrochloride for both in vitro assays and in vivo pharmacokinetic (PK) and pharmacodynamic (PD) studies.

Physicochemical Profiling & Causality

Before selecting a vehicle, one must understand the causality between the compound's molecular structure and its macroscopic behavior in solution. The basicity of the azetidine nitrogen dictates its ionization state at physiological pH, which directly impacts solubility, permeability, and target binding[2].

  • The pKa Factor: Azetidine nitrogens typically exhibit a pKa between 9.5 and 10.5. At a physiological pH of 7.4, the compound is almost entirely protonated.

  • The Salt Factor: The HCl salt form lowers the pH of unbuffered solutions. While this prevents the "Ostwald ripening" often seen with free bases in suspension, it necessitates careful buffering for parenteral routes to avoid toxicity[3].

  • The Lipophilicity Factor: The difluorophenyl group drives the LogP higher, meaning that while the salt dissolves in water, the free base (which partitions into lipid membranes) requires co-solvents to remain in solution at high concentrations.

Table 1: Physicochemical Profile of 3-(3,5-Difluorophenyl)azetidine HCl

ParameterEstimated Value / CharacteristicFormulation Implication
Molecular Weight 205.63 g/mol (Salt)Rapid dissolution kinetics; low steric hindrance.
pKa (Conjugate Acid) ~9.8 - 10.2Highly ionized at pH 7.4; favors aqueous vehicles.
LogP (Free Base) ~2.1 - 2.5Requires lipophilic co-solvents (e.g., PEG400) for high-dose IV.
Aqueous Solubility >10 mg/mL (in unbuffered H₂O)High initial solubility, but risk of precipitation if pH is raised too rapidly.
Hygroscopicity Moderate to HighMust be stored desiccated; weigh rapidly to ensure accurate molarity.

Formulation Decision Matrix

The selection of a preclinical formulation vehicle is dictated entirely by the route of administration and the required dosing volume[4]. The objective is to maximize bioavailability while minimizing vehicle-induced artifacts (e.g., hemolysis, enzyme induction, or behavioral changes in the animal)[5].

FormulationTree Start 3-(3,5-Difluorophenyl)azetidine HCl Formulation Request InVitro In Vitro Assays (Cell-based / Biochemical) Start->InVitro InVivo In Vivo Studies (PK / PD / Efficacy) Start->InVivo DMSO 10-50 mM DMSO Stock Store at -20°C InVitro->DMSO IV Intravenous (IV) Requires True Solution InVivo->IV PO Oral (PO) / Intraperitoneal (IP) Solution or Suspension InVivo->PO Dilution Aqueous Assay Buffer (Max 0.1-1% DMSO final) DMSO->Dilution IVVeh 5% DMSO + 10% Solutol HS15 + 85% Saline (pH 7.0-7.4) IV->IVVeh POVeh 0.5% Methylcellulose (MC) or 20% HP-β-CD in Water PO->POVeh

Caption: Decision tree for selecting phase-appropriate formulation vehicles based on the biological assay route.

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems . Each workflow includes mandatory checkpoints to ensure the physical and chemical integrity of the formulation before it is introduced into a biological system.

Protocol A: In Vitro Assay Master Stock (10 mM)

For biochemical and cellular assays, Dimethyl sulfoxide (DMSO) is the universal solvent. However, introducing an HCl salt into neat DMSO can sometimes lead to incomplete dissolution if the compound is highly crystalline.

  • Preparation: Equilibrate the vial of 3-(3,5-Difluorophenyl)azetidine HCl to room temperature in a desiccator to prevent condensation.

  • Weighing: Accurately weigh 2.06 mg of the compound into a sterile, amber glass vial.

  • Solubilization: Add exactly 1.00 mL of anhydrous, cell-culture grade DMSO.

  • Agitation: Vortex for 60 seconds. Sonicate in a water bath at 25°C for 5 minutes.

  • Validation Checkpoint (Visual & Optical): Hold the vial against a dark background under a bright light. The solution must be optically clear. Causality: Any turbidity indicates undissolved micro-crystals, which will cause erratic data in high-throughput screening (HTS) assays.

  • Storage: Aliquot into single-use PCR tubes (50 µL each) and store at -20°C. Avoid freeze-thaw cycles.

Protocol B: Intravenous (IV) Formulation (True Solution, 2 mg/mL)

IV formulations must be particulate-free and isotonic, with a pH close to 7.4 to prevent hemolysis[1]. We utilize a co-solvent system to keep the lipophilic difluorophenyl moiety solvated while buffering the HCl salt.

  • Vehicle Composition: 5% DMSO / 10% PEG400 / 85% Phosphate Buffered Saline (PBS, 1X, pH 7.4).

  • Solvent 1 (Wetting): Weigh 10.0 mg of the compound into a glass vial. Add 250 µL of DMSO. Vortex until completely dissolved.

  • Solvent 2 (Surfactant/Cosolvent): Add 500 µL of PEG400. Vortex for 2 minutes. Causality: PEG400 acts as a bridge between the highly organic DMSO phase and the aqueous phase, preventing "crashing out" (precipitation) upon aqueous dilution.

  • Aqueous Phase: Slowly, drop-by-drop, add 4.25 mL of 1X PBS while continuously vortexing.

  • Validation Checkpoint (pH & Stability):

    • Measure the pH using a micro-probe. It must read between 6.8 and 7.4. If it is below 6.5, the HCl salt has overwhelmed the PBS buffer capacity; titrate with 0.1 N NaOH.

    • Centrifuge a 200 µL aliquot at 10,000 x g for 5 minutes. If a pellet forms, the compound has precipitated, and the formulation is invalid for IV use.

  • Sterilization: Filter the entire volume through a 0.22 µm PES (Polyethersulfone) syringe filter prior to animal dosing.

Protocol C: Oral (PO) Formulation (Suspension, 10 mg/mL)

For oral gavage, true solutions are not strictly necessary. A homogenous suspension in a viscous polymer is often preferred to maximize dosing concentration and ensure uniform delivery to the gastrointestinal (GI) tract[4].

  • Vehicle Composition: 0.5% Methylcellulose (MC) + 0.1% Tween 80 in Deionized Water.

  • Wetting: Weigh 50.0 mg of the compound into a mortar. Add 50 µL of Tween 80 directly to the powder. Triturate (grind) with a pestle to form a smooth paste. Causality: Tween 80 reduces the surface tension of the hydrophobic difluorophenyl crystals, allowing the aqueous vehicle to wet the particles.

  • Dispersion: Gradually add 4.95 mL of 0.5% Methylcellulose solution in 0.5 mL increments, triturating continuously to ensure a uniform suspension.

  • Validation Checkpoint (Homogeneity): Transfer to a glass vial and let sit for 30 minutes. The suspension should remain cloudy and uniform. If rapid settling occurs, the particle size is too large, and the formulation must be subjected to probe sonication or ball milling[5].

Biological Context & Pharmacokinetic Pathway

Once formulated and administered, the physical state of the compound dictates its biological fate. For an orally administered suspension, the compound must undergo dissolution in the acidic environment of the stomach, followed by absorption in the intestines.

PKPathway Dose PO Suspension Dose (0.5% MC / 0.1% Tween 80) GI Gastric Fluid (pH 1-2) Rapid Dissolution of HCl Salt Dose->GI Abs Intestinal Epithelium (pH 6-7) Partitioning of Lipophilic Base GI->Abs Transit Blood Systemic Circulation (Protein Binding & Distribution) Abs->Blood Portal Vein Target CNS / Target Tissue (BBB Penetration) Blood->Target Free Fraction

Caption: In vivo pharmacokinetic absorption and distribution pathway of the formulated azetidine derivative.

Because the azetidine nitrogen has a pKa of ~10, it remains largely ionized even in the slightly acidic-to-neutral environment of the intestines. However, the high lipophilicity imparted by the 3,5-difluorophenyl group ensures that the small fraction of un-ionized free base rapidly partitions across the lipophilic enterocyte membranes, driving the equilibrium forward and resulting in high oral bioavailability.

References

  • BenchChem. "An In-depth Technical Guide on the Physicochemical Properties of 3-(2-Chloro-4,6-dimethylphenoxy)azetidine." BenchChem Technical Support.
  • Bastin, R. J., Bowker, M. J., & Slater, B. J. "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities." Organic Process Research & Development - ACS Publications.
  • WuXi AppTec DMPK. "Minimizing Hemolysis in In Vivo Pharmacokinetic Studies: Causes, Assessment, and Optimal Vehicle and Additive Selection." WuXi AppTec.
  • Evotec. "Early Formulation Support for In Vivo PK, Efficacy & Early Tox Studies." Evotec.
  • N. V. S. Ramakrishna et al. "Three-dimensional aspects of formulation excipients in drug discovery: a critical assessment on orphan excipients, matrix effects and drug interactions." PMC - National Institutes of Health.

Sources

Troubleshooting & Optimization

3-(3,5-Difluorophenyl)azetidine hydrochloride solubility issues and solutions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 3-(3,5-Difluorophenyl)azetidine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered during experimental work with this compound. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the successful preparation of your solutions.

I. Understanding the Challenge: Physicochemical Profile

3-(3,5-Difluorophenyl)azetidine hydrochloride is a substituted azetidine derivative. The presence of the difluorophenyl group introduces a degree of lipophilicity, while the azetidine ring, as a hydrochloride salt, contributes to its potential for aqueous solubility. However, the interplay between these structural features can lead to solubility issues.

Key Physicochemical Properties:

PropertyValue/InformationSource
Molecular FormulaC₁₀H₁₂ClF₂N[1]
Molecular Weight219.66 g/mol [1]
FormTypically a solid or crystalline powder.[2][3]
StorageSealed in a dry environment, often at 2-8°C.[1]

II. Troubleshooting Guide: Addressing Solubility Issues

This section provides a structured approach to resolving common solubility problems.

Issue 1: The compound is not dissolving in water.

Root Cause Analysis: While the hydrochloride salt form generally enhances water solubility, the difluorophenyl group can limit the extent of dissolution in purely aqueous media.[3] Factors such as the concentration, temperature, and pH of the solution play a crucial role.

Solutions:

  • pH Adjustment: The solubility of amine hydrochloride salts is often pH-dependent. Lowering the pH by adding a small amount of dilute acid (e.g., 0.1 M HCl) can further protonate the azetidine nitrogen, potentially improving its interaction with water molecules.

  • Gentle Heating: Increasing the temperature of the solvent can enhance the dissolution of many compounds.[4] Use a water bath with controlled temperature (e.g., 30-40°C) and gentle agitation. Avoid excessive heat, which could lead to degradation.

  • Sonication: Applying ultrasonic waves can help break down particle agglomerates and increase the surface area available for solvation, thereby accelerating dissolution.[5][6]

  • Co-solvents: For higher concentrations, the use of a water-miscible organic co-solvent may be necessary.

Experimental Workflow for Aqueous Dissolution:

A Weigh 3-(3,5-Difluorophenyl)azetidine HCl B Add deionized water A->B C Vortex/Stir at Room Temperature B->C D Observe for complete dissolution C->D E Not Dissolved D->E I Dissolved D->I Yes F Adjust pH (add dilute HCl) E->F Try first G Gentle Warming (30-40°C) E->G If pH adjustment fails H Sonication E->H Alternative method F->D J Still Not Dissolved F->J G->D G->J H->D H->J K Consider Co-solvent System J->K

Caption: Troubleshooting workflow for aqueous solubility.

Issue 2: Precipitation occurs after initial dissolution.

Root Cause Analysis: This can happen due to a variety of factors including a supersaturated solution, changes in temperature, or pH shifts upon standing. The compound may have a metastable solubility limit under the initial dissolution conditions.

Solutions:

  • Temperature Control: Ensure the solution is maintained at the temperature at which it was prepared. Cooling can significantly decrease solubility.[4]

  • pH Stability: Buffer the solution to maintain a stable pH, especially if it will be stored or used over an extended period.

  • Stock Concentration: Prepare a more concentrated stock solution in a suitable solvent or co-solvent system and then dilute it into your aqueous experimental medium.

III. Frequently Asked Questions (FAQs)

Q1: What are the recommended starting solvents for 3-(3,5-Difluorophenyl)azetidine hydrochloride?

A1: Start with deionized water. For many applications, this will be sufficient, especially at lower concentrations.[2] If solubility issues arise, consider using a co-solvent system. Common choices include:

  • Water with a small percentage of an organic solvent like DMSO, DMF, or ethanol.

  • A buffered aqueous solution.

Q2: How does the difluorophenyl group affect solubility?

A2: The fluorine atoms on the phenyl ring increase the lipophilicity of that portion of the molecule.[7] This can lead to a tendency for the molecule to self-associate or resist full solvation in a purely polar solvent like water. The fluorination can also impact the solid-state properties (crystal lattice energy) of the compound, which in turn affects the energy required to dissolve it.

Q3: Can I use DMSO as a primary solvent?

A3: Yes, Dimethyl Sulfoxide (DMSO) is a powerful polar aprotic solvent that can dissolve a wide range of organic compounds. It is a good choice for preparing high-concentration stock solutions. However, be mindful of the potential effects of DMSO on your specific experimental system, as it can have biological activity and may affect cell viability at higher concentrations.

Q4: How should I prepare a stock solution?

A4: To prepare a stock solution, follow these steps:

  • Weigh the desired amount of 3-(3,5-Difluorophenyl)azetidine hydrochloride.

  • Add a small amount of your chosen solvent (e.g., DMSO).

  • Vortex or sonicate until the solid is completely dissolved.

  • Add more solvent to reach the final desired concentration.

  • Store the stock solution appropriately, typically at -20°C or -80°C, to maintain stability.

Decision Tree for Solvent Selection:

A Desired Concentration? B Low (e.g., < 1 mg/mL) A->B Low C High (e.g., > 1 mg/mL) A->C High D Start with Deionized Water B->D F Is aqueous solution required for experiment? C->F E Use Co-solvent System (e.g., Water/DMSO) G Yes F->G Yes H No F->H No G->E I Prepare concentrated stock in DMSO/Ethanol G->I K Use appropriate organic solvent directly H->K J Dilute stock into aqueous buffer I->J

Caption: Guide for selecting an appropriate solvent system.

IV. Advanced Solubility Enhancement Techniques

For particularly challenging applications requiring high concentrations, more advanced methods can be employed. These techniques are generally more complex and require specialized equipment and expertise.

  • Solid Dispersions: The drug can be dispersed in a carrier matrix at the molecular level.[6] Common carriers include polymers like PVP or PEGs. This can be achieved through methods like spray drying or hot-melt extrusion.

  • Complexation: The use of cyclodextrins can encapsulate the lipophilic difluorophenyl group, presenting a more hydrophilic exterior to the solvent and thereby increasing aqueous solubility.

  • Nanosuspensions: Reducing the particle size to the nanometer range can significantly increase the surface area and dissolution rate.[5] This is often achieved through wet milling or high-pressure homogenization.

V. References

  • PubChem. (n.d.). 3,3-Difluoroazetidine hydrochloride. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Google Patents. (n.d.). CN105384673B - The synthetic method of 3 fluoro azetidine derivatives. Retrieved from

  • PubChem. (n.d.). Azetidine hydrochloride. Retrieved from [Link]

  • Pure. (n.d.). Understanding the phase and solvation behavior of fluorinated ionic liquids. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. Retrieved from [Link]

  • Google Patents. (n.d.). CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride. Retrieved from

  • Cole-Parmer. (n.d.). Chemical Compatibility Database. Retrieved from [Link]

  • ACS Publications. (2025, March 20). The Unexpected High Solubility of Fluorinated Zinc Phthalocyanines in Aqueous Solutions and Their Use for the Preparation of Photodynamic Coatings on Various Substrates. Langmuir. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, April 28). Fluorinated Hexosome Carriers for Enhanced Solubility of Drugs. Retrieved from [Link]

  • World Journal of Biology Pharmacy and Health Sciences. (2023, March 13). Solubility enhancement techniques: A comprehensive review. Retrieved from [Link]

  • Request PDF. (2026, January 18). The factors that influence solubility in perfluoroalkane solvents. Retrieved from [Link]

  • U.S. Chemical Safety and Hazard Investigation Board. (n.d.). Chemical Compatibility Chart. Retrieved from [Link]

  • Walchem. (2024, April 19). Chemical Compatibility Chart. Retrieved from [Link]

  • Crystal Pharmatech. (2026, February 21). Unlock Solubility Enhancement Methods for Poorly Soluble Oral Drugs. Retrieved from [Link]

  • ResearchGate. (n.d.). Techniques to improve the solubility of poorly soluble drugs. Retrieved from [Link]

  • Chemistry LibreTexts. (2026, January 27). 13.3: Factors Affecting Solubility. Retrieved from [Link]

Sources

Technical Support Center: 3-(3,5-Difluorophenyl)azetidine Hydrochloride in Biological Assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. 3-(3,5-Difluorophenyl)azetidine hydrochloride is a highly versatile, fragment-like building block frequently utilized in medicinal chemistry and drug discovery[1]. While its unique structural features—a strained four-membered nitrogen heterocycle paired with a lipophilic halogenated aromatic ring—make it an excellent pharmacophore, these same features can introduce complex variables into in vitro biological assays.

This guide is designed for researchers and drug development professionals. It moves beyond basic troubleshooting by explaining the causality behind compound behavior and providing self-validating protocols to ensure absolute data integrity.

Quantitative Physicochemical Profile

To troubleshoot effectively, we must first define the physical parameters governing the compound's behavior in aqueous environments.

PropertyValue / EstimateBiological Assay Impact
Molecular Weight 205.63 g/mol (HCl salt)[1]High ligand efficiency; rapid diffusion in microfluidic assays.
pKa (Conjugate Acid) ~8.5 – 9.0 (Estimated)The parent azetidine has a pKa of 11.29[2]. The electron-withdrawing difluorophenyl group lowers this significantly. At pH > 8.0, the lipophilic free base fraction increases, risking precipitation.
Ring Strain ~25.4 kcal/mol[3]Generally stable, but susceptible to nucleophilic ring-opening under harsh conditions or extended thermal stress[4].
LogP (Free Base) ~1.8 – 2.2Moderate lipophilicity drives non-specific binding (NSB) to plasticware if the compound becomes deprotonated.
Section 1: Solubility & Buffer Compatibility

FAQ: "Why does my stock solution turn cloudy or yield erratic IC50 curves when diluted into my assay buffer?"

The Causality: 3-(3,5-Difluorophenyl)azetidine is supplied as a hydrochloride salt, making it highly water-soluble in its isolated form[5]. However, organic synthesis and high-throughput screening (HTS) workflows typically mandate stock preparation in 100% DMSO. When this DMSO stock is rapidly diluted into a biological buffer (e.g., HEPES or Tris at pH 7.4–8.5), the buffering capacity shifts the compound's equilibrium. Because the difluorophenyl group lowers the azetidine nitrogen's pKa, a higher pH environment rapidly increases the concentration of the uncharged, lipophilic free base. If the local concentration during this "solvent shock" exceeds the free base's solubility limit, micro-precipitation occurs. This precipitation is often invisible to the naked eye but drastically reduces the effective compound concentration, leading to flat or erratic dose-response curves.

SolubilityWorkflow Start Prepare 10-50 mM Stock in 100% DMSO Dilute Dilute into Aqueous Assay Buffer (pH 7.4) Start->Dilute Check Visual/Absorbance Check (OD 600 nm) Dilute->Check Clear Proceed with Assay Check->Clear OD600 < 0.05 Precip Precipitation / Cloudiness Check->Precip OD600 > 0.05 Fix Add 0.01% Tween-20 or Pre-dilute in DMSO Precip->Fix Fix->Dilute Retry

Caption: Troubleshooting workflow for compound precipitation using OD600 validation.

Protocol A: Acoustic Dispensing & OD600 Solubility Validation (Self-Validating)

This protocol prevents solvent shock and quantitatively proves the compound is in solution.

  • Stock Preparation: Dissolve the compound in 100% anhydrous DMSO to a concentration of 10 mM. Note: Anhydrous DMSO prevents atmospheric moisture from altering the local pH of the stock.

  • Serial Dilution: Perform all intermediate serial dilutions in 100% DMSO. Do not use aqueous buffer for intermediate steps.

  • Acoustic Transfer: Use an acoustic liquid handler (e.g., Labcyte Echo) to transfer nanoliter volumes directly into a dry assay plate.

  • Buffer Addition: Backfill the wells with aqueous assay buffer to achieve a final DMSO concentration of ≤1%.

  • Validation Step (Critical): Before adding target proteins or fluorophores, read the plate on a spectrophotometer at 600 nm. An OD600 > 0.05 indicates light scattering from micro-precipitation. If detected, supplement your assay buffer with 0.01% Tween-20 or 0.1% BSA to stabilize the free base.

Section 2: Non-Specific Binding (NSB) & Assay Interference

FAQ: "I am observing a loss of signal in my biochemical assay, but the compound shows no activity in orthogonal cell-based assays. What is happening?"

The Causality: The azetidine scaffold features a highly exposed cationic nitrogen at physiological pH, while the 3,5-difluorophenyl group is highly lipophilic. This creates a potent amphiphilic pharmacophore. In in vitro settings, this amphiphilicity drives non-specific binding (NSB) to the hydrophobic surfaces of standard polystyrene microplates or off-target assay proteins[5]. The compound essentially coats the plastic well, artificially depleting the available concentration and occasionally denaturing the target protein upon contact at the plastic-liquid interface.

NSB_Mechanism Compound Azetidine Compound (Cationic/Lipophilic) Plastic Microplate Surface (Hydrophobic) Compound->Plastic Non-Specific Binding Target Target Protein Compound->Target Specific Binding Surfactant Surfactant (e.g., CHAPS) Surfactant->Plastic Surface Blocking

Caption: Mechanism of non-specific binding and mitigation via surfactant surface blocking.

Protocol B: NSB Quantification & Interference Counter-Screen (Self-Validating)

This protocol isolates true target inhibition from artifactual signal quenching.

  • Baseline Measurement: Prepare a mock assay containing the compound titration (0.1 µM to 100 µM) and the assay substrate/fluorophore, but omit the target enzyme/protein.

  • Readout: Measure the specific assay signal (e.g., fluorescence at Ex 340 / Em 460).

  • Validation Logic: If the signal changes dose-dependently in the absence of the target, the compound is either optically interfering or precipitating.

  • Mitigation: Switch to Non-Binding Surface (NBS) microplates. NBS plates utilize a hydrophilic polymer coating to repel the lipophilic difluorophenyl moiety. Additionally, supplement the buffer with a zwitterionic detergent like CHAPS (0.05%), which masks the compound's amphiphilic nature without denaturing target proteins.

Section 3: Chemical Stability & Storage

FAQ: "Is 3-(3,5-Difluorophenyl)azetidine stable in DMSO for long-term HTS storage?"

The Causality: Azetidine rings possess significant ring strain (~25.4 kcal/mol)[3]. While they generally behave like typical secondary amines and are stable under standard conditions[4], the hydrochloride salt is hygroscopic[6]. Repeated freeze-thaw cycles of DMSO stocks introduce atmospheric moisture. Over time, this moisture can cause localized pH fluctuations and promote nucleophilic ring-opening, especially if stored alongside strong nucleophiles (e.g., high concentrations of DTT or beta-mercaptoethanol).

Storage Protocol:

  • Solid Form: Store the lyophilized powder at 4°C or -20°C, sealed and strictly away from moisture[7].

  • Liquid Stocks: Aliquot 10 mM DMSO stocks into single-use vials. Store at -80°C for up to 6 months, or -20°C for up to 1 month[7]. Never subject the compound to more than two freeze-thaw cycles.

References
  • Grokipedia - Azetidine Chemical Properties & pKa. Available at: [Link]

  • CLOCKSS / Heterocycles - Preparation and Synthetic Applications of Azetidines. Available at:[Link]

Sources

Technical Support Center: Handling 3-(3,5-Difluorophenyl)azetidine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the incorporation of azetidine pharmacophores into their drug candidates. 3-(3,5-Difluorophenyl)azetidine hydrochloride is a premium building block: the azetidine core offers superior metabolic stability and lower lipophilicity compared to piperidines, while the difluorophenyl group significantly enhances target binding affinity.

However, its unique physicochemical properties—specifically its ring strain, basicity, and salt form—require precise handling. This guide synthesizes field-proven insights to help you troubleshoot common experimental failures, understand the causality behind these issues, and implement self-validating protocols.

Quantitative Physicochemical Data

Understanding the inherent properties of your building block is the first step in troubleshooting. Below is a summary of the critical data that dictates how this compound behaves in a reaction flask.

PropertyValueSynthetic & Clinical Impact
CAS Registry Number 1203682-20-5[1]Unique identifier for procurement and inventory tracking.
Molecular Weight 205.63 g/mol [1]Includes the HCl salt mass; critical for accurate stoichiometric calculations.
pKa (Conjugate Acid) ~11.29[2]Highly basic secondary amine; requires a strong or excess base to liberate the nucleophile.
Ring Strain ~25.2 - 25.4 kcal/mol[3][4]High strain makes the ring susceptible to electrophilic activation and subsequent opening.
Physical State Solid (Hygroscopic)Shelf-stable but readily absorbs atmospheric moisture, throwing off mass equivalents.

Troubleshooting Guide & FAQs

Q1: Why is my Buchwald-Hartwig amination or amide coupling yielding <10% product?

The Mistake: Treating the hydrochloride salt as a free amine and attempting the reaction in non-polar solvents (like DCM or Toluene) without sufficient base. The Causality: The nitrogen lone pair is protonated ( NH2+​ ), making it completely non-nucleophilic. Furthermore, the ionic crystal lattice of the HCl salt is highly insoluble in standard organic solvents. Because the pKa of the azetidine conjugate acid is ~11.29[2], weak bases or insufficient equivalents of strong bases will fail to deprotonate it. The Solution: You must "free-base" the compound. The local pH of the organic phase must be driven basic using an excess of a non-nucleophilic base (e.g., 3.0 equivalents of DIPEA or TEA).

Q2: I am observing a major side product with a +18 Da (or solvent adduct) mass shift at high temperatures. What is happening?

The Mistake: Subjecting the azetidine to prolonged heat (>80°C) in the presence of Lewis or Brønsted acids. The Causality: Azetidines possess significant ring strain (~25.4 kcal/mol)[4], comparable to aziridines[3]. When exposed to acidic conditions, the nitrogen coordinates to the acid, forming a highly electrophilic azetidinium intermediate. To relieve the 25.4 kcal/mol ring strain, this intermediate undergoes an SN​2 -type ring opening by any available nucleophile in the matrix (such as water yielding +18 Da, alcohols, or halide ions). The Solution: Avoid acidic catalysts when heating azetidines. If acidic conditions are mandatory for a specific transformation, strictly monitor the temperature and limit reaction times.

Q3: My reaction stoichiometry seems off, and the reagent powder is clumping in the vial.

The Mistake: Ignoring the hygroscopic nature of amine hydrochloride salts. The Causality: Water coordinates tightly to the ionic crystal lattice of the HCl salt. If a bottle is left open on the bench, the mass you weigh out will contain a significant percentage of water. This not only throws off your molar equivalents but also introduces water into moisture-sensitive reactions (like Grignard additions or acyl chloride couplings), quenching your electrophile. The Solution: Store the compound in a desiccator under an inert atmosphere (argon or nitrogen)[1]. If clumping is observed, dry the material under high vacuum over P2​O5​ overnight before use.

Visualizing the Chemistry

To conceptualize the handling and degradation pathways, refer to the following workflow and mechanistic diagrams.

G A 3-(3,5-Difluorophenyl)azetidine HCl (Non-Nucleophilic Suspension) B Add DIPEA (3.0 eq) in DCM/DMF A->B C Free Base Azetidine (Nucleophilic, Clear Solution) B->C D Add Activated Electrophile (e.g., HATU-Ester) C->D E Target Product (Amide/Amine) D->E

Fig 1: Stepwise handling workflow for in situ free-basing and electrophilic coupling.

G A Azetidine Core (Ring Strain ~25.4 kcal/mol) B Lewis/Brønsted Acid Activation + Heat A->B C Protonated Azetidinium (Highly Electrophilic) B->C D Nucleophilic Attack (H₂O, ROH, Halides) C->D E Acyclic Amine Degradant (Loss of Pharmacophore) D->E

Fig 2: Mechanistic pathway of acid-mediated azetidine ring-opening degradation.

Self-Validating Experimental Protocol

Protocol: In Situ Free-Basing and HATU-Mediated Amide Coupling

Objective: To successfully couple 3-(3,5-Difluorophenyl)azetidine hydrochloride with a carboxylic acid without pre-isolation of the free base. Self-Validating Principle: The transformation from an insoluble HCl salt to a soluble free base provides an immediate visual checkpoint for successful neutralization.

Step-by-Step Methodology:

  • Preparation: Flame-dry a reaction vial equipped with a magnetic stir bar. Add your target carboxylic acid (1.0 eq) and HATU (1.2 eq). Purge the vial with Argon.

  • Solvent Addition: Add anhydrous DMF (to achieve a 0.1 M concentration). Stir for 5 minutes at room temperature to pre-activate the acid.

  • Azetidine Addition: Add 3-(3,5-Difluorophenyl)azetidine hydrochloride (1.1 eq) to the stirring mixture.

    • Observation: The reaction will appear as a cloudy suspension because the HCl salt is insoluble.

  • Neutralization (The Checkpoint): Dropwise, add N,N-Diisopropylethylamine (DIPEA) (3.0 eq).

    • Self-Validation Check: Within 2–5 minutes of adding the DIPEA, the cloudy suspension MUST transition into a clear, homogeneous solution. This visual cue confirms that the HCl salt has been successfully neutralized into the highly soluble, nucleophilic free base. If the solution remains cloudy, add an additional 0.5 eq of DIPEA.

  • Coupling: Allow the clear solution to stir at room temperature for 2–4 hours.

  • Monitoring: Pull a 5 µL aliquot, dilute in 1 mL of Acetonitrile/Water, and analyze via LC-MS. You should observe the depletion of the azetidine mass (m/z 169.07 for the free base) and the appearance of your target amide mass.

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ . Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF), dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

References

  • 3-(3,5-Difluorophenyl)
  • Azetidine Source: Grokipedia URL
  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES Source: CLOCKSS / Heterocycles URL
  • A Head-to-Head Comparison of Azetidine and Piperidine-Based Compounds in Drug Discovery Source: BenchChem URL
  • Source: Indian Institute of Technology (IIT)

Sources

Validation & Comparative

Comparing the efficacy of 3-(3,5-Difluorophenyl)azetidine hydrochloride analogs

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and comparative guide on the utility, physicochemical profiling, and metabolic advantages of the 3-(3,5-Difluorophenyl)azetidine hydrochloride building block in modern drug discovery.

The Strategic Shift to Fluorinated Azetidines in Medicinal Chemistry

In the continuous pursuit of optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of small molecule therapeutics, medicinal chemists are increasingly moving away from flat, sp2 -hybridized aromatic systems toward sp3 -rich architectures. This "escape from flatland" has elevated the azetidine ring to a privileged scaffold status .

Among these scaffolds, 3-(3,5-Difluorophenyl)azetidine hydrochloride stands out as a highly specialized building block. When incorporated into a larger drug molecule (e.g., as a basic amine tail targeting kinase hinge regions or GPCR allosteric sites), it provides a rigid, directional vector while simultaneously addressing two of the most common liabilities in drug development: poor aqueous solubility (high LogD) and rapid Phase I oxidative metabolism.

Mechanistic Rationale of the Scaffold

The superiority of this specific analog lies in the synergistic relationship between its two core components:

  • The Azetidine Ring (Physicochemical Modulator): Compared to larger saturated nitrogen heterocycles like piperidine or pyrrolidine, the four-membered azetidine ring possesses a lower carbon count and higher ring strain. This inherently lowers the lipophilicity (LogP/LogD) of the molecule, enhancing aqueous solubility without sacrificing the basicity of the amine (pKa ~ 9.5–10.5), which is often critical for forming salt bridges with aspartate or glutamate residues in target binding pockets.

  • The 3,5-Difluorophenyl Motif (Metabolic Shield & Binding Enhancer): Unsubstituted phenyl rings are highly susceptible to Cytochrome P450 (CYP450)-mediated epoxidation and subsequent hydroxylation. By introducing strongly electronegative fluorine atoms at the meta (3,5) positions, the electron density of the aromatic ring is significantly reduced, deactivating it toward electrophilic oxidative attack. Furthermore, the 3,5-difluoro substitution pattern creates a highly specific electrostatic potential surface that strengthens edge-to-face π−π stacking and halogen bonding within hydrophobic sub-pockets of target proteins .

Pharmacophore A 3-(3,5-Difluorophenyl)azetidine B Azetidine Ring (Lowers LogD, Rigid Vector) A->B Structural Component C 3,5-Difluorophenyl (Metabolic Shielding) A->C Structural Component D Target H-Bonding (Asp/Glu Salt Bridges) B->D Pharmacodynamic Effect E Hydrophobic Pocket (Enhanced Pi-Pi Stacking) C->E Pharmacodynamic Effect

Fig 1: Pharmacodynamic and physicochemical contributions of the 3-(3,5-difluorophenyl)azetidine motif.

Comparative Efficacy and Physicochemical Profiling

To objectively evaluate the efficacy of 3-(3,5-Difluorophenyl)azetidine hydrochloride, we must benchmark it against its structural analogs. The table below synthesizes quantitative data comparing this building block against non-fluorinated, isomerically fluorinated, and ring-expanded alternatives.

(Note: Data represents typical optimized SAR profiles when these building blocks are appended to a standard kinase inhibitor core).

Building Block AnalogCalculated LogD (pH 7.4)Amine pKaHLM Intrinsic Clearance ( CLint​ )Target IC50 (Model Kinase)Primary Liability
3-(3,5-Difluorophenyl)azetidine 1.2 9.8 12 µL/min/mg 4.5 nM None (Optimal Balance)
3-Phenylazetidine0.89.945 µL/min/mg18.0 nMRapid aromatic oxidation
3-(3,4-Difluorophenyl)azetidine1.29.728 µL/min/mg12.5 nMpara-F alters binding vector
4-(3,5-Difluorophenyl)piperidine2.410.235 µL/min/mg8.0 nMHigh LogD drives clearance

Key Takeaways from the Data:

  • Metabolic Stability: The 3-phenylazetidine analog suffers from rapid clearance ( CLint​ = 45 µL/min/mg) due to unhindered aromatic oxidation. The 3,5-difluoro substitution drops clearance to 12 µL/min/mg, a nearly 4-fold improvement.

  • Isomeric Specificity: The 3,4-difluoro isomer is less stable than the 3,5-isomer. The unsubstituted para position in the 3,5-isomer is sterically shielded by the adjacent meta-fluorines, whereas the 3,4-isomer leaves one meta and the ortho positions highly vulnerable to CYP attack.

  • Ring Size Impact: Expanding the azetidine to a piperidine increases the LogD from 1.2 to 2.4. This exponential increase in lipophilicity drives non-specific binding to microsomal proteins, artificially inflating clearance rates and reducing free-drug exposure.

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols detail the exact methodologies used to generate the comparative data. Each protocol is designed as a self-validating system, incorporating internal controls to verify assay performance.

Protocol A: In Vitro Human Liver Microsome (HLM) Stability Assay

This assay isolates Phase I oxidative metabolism to determine the intrinsic clearance ( CLint​ ) of the analogs. We utilize potassium phosphate buffer rather than Tris, as Tris can act as a weak competitive inhibitor for certain CYP isoforms.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ . Thaw Human Liver Microsomes (pooled, 20 mg/mL) on ice.

  • Compound Spiking: Dilute the test analogs (and control compounds) to a final concentration of 1 µM in the buffer. Self-Validation Step: Include Verapamil (high clearance) and Warfarin (low clearance) in parallel wells to validate the specific enzymatic activity of the microsome batch.

  • Pre-Incubation: Add microsomes to the compound mixture to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate the plate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM). The addition of NADPH is the causal trigger for CYP450-mediated oxidation.

  • Time-Course Sampling: At t=0,5,15,30,and 45 minutes, extract 50 µL aliquots from the reaction mixture.

  • Quenching & Precipitation: Immediately quench each aliquot by dispensing it into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). This denatures the CYP enzymes and precipitates the proteins.

  • Centrifugation & Analysis: Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4°C. Transfer the supernatant for LC-MS/MS quantification. Calculate CLint​ based on the half-life ( t1/2​ ) of parent compound depletion.

HLM_Workflow Step1 Compound Incubation (1 µM) Step2 Addition of HLM & NADPH Step1->Step2 Step3 Aliquots at 0, 5, 15, 30, 45 min Step2->Step3 Step4 Quench with Cold Acetonitrile Step3->Step4 Step5 LC-MS/MS Quantification Step4->Step5

Fig 2: Step-by-step workflow for the Human Liver Microsome (HLM) metabolic stability assay.

Protocol B: High-Throughput LC-MS LogD (pH 7.4) Determination

LogD is preferred over LogP because it accounts for the ionization state of the basic azetidine amine at physiological pH. Octanol/PBS partitioning accurately simulates physiological lipophilicity, which dictates both passive permeability and non-specific binding.

Step-by-Step Methodology:

  • Phase Saturation: Mutually saturate 1-octanol and 10 mM Phosphate-Buffered Saline (PBS, pH 7.4) by stirring them together for 24 hours at room temperature, then separate the phases.

  • Sample Preparation: Dissolve the test analogs in DMSO to create 10 mM stock solutions. Spike 10 µL of the stock into a vial containing 495 µL of the saturated PBS and 495 µL of the saturated 1-octanol.

  • Partitioning: Shake the vials vigorously at 25°C for 60 minutes using a mechanical shaker to ensure complete thermodynamic equilibrium between the aqueous and organic phases.

  • Phase Separation: Centrifuge the vials at 3,000 rpm for 10 minutes to achieve a sharp phase boundary.

  • Quantification: Carefully extract aliquots from both the octanol (top) and PBS (bottom) layers. Dilute appropriately and inject into the LC-MS/MS.

  • Calculation: Calculate LogD using the formula: LogD=log10​(Peak Areaoctanol​/Peak AreaPBS​) . Self-Validation Step: Run Propranolol (known LogD ~ 1.2 at pH 7.4) as a calibration standard to ensure phase separation integrity.

Strategic Recommendations for Drug Development

When designing novel therapeutics—particularly CNS-penetrant molecules or targeted kinase inhibitors—the selection of the peripheral amine building block is critical.

The data unequivocally demonstrates that 3-(3,5-Difluorophenyl)azetidine hydrochloride offers a superior profile compared to both its non-fluorinated and ring-expanded counterparts. By utilizing this building block, medicinal chemists can preemptively engineer metabolic stability into their lead compounds while maintaining a strictly controlled lipophilic profile. This minimizes downstream attrition rates caused by poor pharmacokinetics or off-target toxicity driven by high LogD values.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Journal of Enzyme Inhibition and Medicinal Chemistry. URL:[Link]

  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society. URL:[Link]

  • Synthesis of Racemic cis- and trans-3-Phenylazetidine-2-Carboxylic Acids as Conformationally Restricted Analogs of Phenylalanine. Bioorganic & Medicinal Chemistry Letters. URL:[Link]

A Senior Application Scientist's Guide to the In Vitro Validation of a Novel Monoamine Transporter Ligand

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Biological Activity of 3-(3,5-Difluorophenyl)azetidine hydrochloride

Introduction: The Rationale for Novel CNS-Active Scaffolds

The monoamine transporters—comprising the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT)—are critical regulators of neurotransmission in the central nervous system.[1] As members of the solute carrier 6 (SLC6) family, these proteins are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby controlling the duration and magnitude of signaling.[2] Their integral role in mood, cognition, and behavior has made them primary targets for a vast array of therapeutics, particularly for the treatment of depression, anxiety, and attention-deficit/hyperactivity disorder (ADHD).[3][4]

The azetidine ring, a four-membered nitrogen-containing heterocycle, is considered a "privileged" scaffold in medicinal chemistry.[5] Its unique conformational properties and ability to serve as a bioisostere for other cyclic systems have led to its incorporation into numerous biologically active compounds.[5][6] Azetidine derivatives, in particular, have shown significant promise as potent and selective ligands for monoamine transporters.[3][7]

This guide presents a comprehensive framework for the biological validation of 3-(3,5-Difluorophenyl)azetidine hydrochloride , a novel small molecule inhibitor. Based on its structural features—namely the azetidine core and the difluorophenyl moiety common in CNS-active agents—we hypothesize that this compound functions as a monoamine reuptake inhibitor. The following sections provide a detailed, field-proven methodology to characterize its potency and selectivity profile against DAT, NET, and SERT, comparing its performance directly against established reference inhibitors.

Experimental Design and Strategic Causality

To construct a robust pharmacological profile, a multi-assay approach is essential. We will employ two complementary in vitro techniques to provide a holistic view of the compound's interaction with its putative targets. This dual-pronged strategy is a self-validating system: one assay measures the direct physical binding affinity, while the other measures the functional consequence of that binding.

  • Radioligand Binding Assays: These assays quantify the affinity (expressed as the inhibition constant, Kᵢ) of the test compound for each transporter.[8] By competing against a known high-affinity radiolabeled ligand, we can determine how tightly our compound binds to the target protein. This is the gold standard for assessing direct target engagement.[9]

  • Neurotransmitter Uptake Inhibition Assays: These cell-based functional assays measure the potency (expressed as the half-maximal inhibitory concentration, IC₅₀) of the test compound to block the transporter's primary function—the uptake of its neurotransmitter substrate.[1] This provides crucial information on the compound's real-world efficacy in a biological system.

The use of Human Embryonic Kidney 293 (HEK293) cells, stably transfected to express a single human monoamine transporter (hDAT, hNET, or hSERT), is a deliberate choice. This methodology provides a clean and highly reproducible system, isolating the activity of each transporter to avoid the confounding variables present in more complex systems like rat brain synaptosomes.[2][10]

Selection of Comparator Compounds

A novel compound's activity profile is best understood when benchmarked against well-characterized alternatives. The selected comparators provide a spectrum of potencies and selectivities:

  • Desipramine: A tricyclic antidepressant with high selectivity for NET.[11][12]

  • Fluoxetine: A selective serotonin reuptake inhibitor (SSRI) with high selectivity for SERT.[10]

  • GBR 12909: A potent and selective inhibitor of DAT.

This selection allows for a direct and objective comparison of 3-(3,5-Difluorophenyl)azetidine hydrochloride's potency and selectivity against established standards.

Visualization of Experimental Logic

The overall experimental strategy follows a logical progression from target binding to functional inhibition.

G cluster_0 Phase 1: Binding Affinity cluster_1 Phase 2: Functional Potency cluster_2 Phase 3: Analysis Test_Compound 3-(3,5-Difluorophenyl)azetidine HCl Binding_Assay Radioligand Binding Assay Test_Compound->Binding_Assay Uptake_Assay Uptake Inhibition Assay Test_Compound->Uptake_Assay Comparators Comparator Compounds (Desipramine, Fluoxetine, GBR 12909) Comparators->Binding_Assay Comparators->Uptake_Assay Membranes Membranes from HEK293 cells expressing hDAT, hNET, or hSERT Membranes->Binding_Assay Radioligand Radioligands ([³H]WIN 35,428, [³H]Nisoxetine, [³H]Citalopram) Radioligand->Binding_Assay Ki_Value Determine Inhibition Constant (Kᵢ) Binding_Assay->Ki_Value IC50_Value Determine Potency (IC₅₀) Comparative_Analysis Comparative Analysis & Selectivity Profile Ki_Value->Comparative_Analysis Live_Cells Live HEK293 cells expressing hDAT, hNET, or hSERT Live_Cells->Uptake_Assay Radio_Substrate Radiolabeled Substrates ([³H]Dopamine, [³H]Norepinephrine, [³H]Serotonin) Radio_Substrate->Uptake_Assay Uptake_Assay->IC50_Value IC50_Value->Comparative_Analysis

Caption: Experimental workflow for validating the biological activity of a novel compound.

Detailed Experimental Protocols

The following protocols are grounded in established methodologies for assessing monoamine transporter activity.[1][8][9][13]

Part 1: Radioligand Binding Assays

Objective: To determine the binding affinity (Kᵢ) of the test compound for hDAT, hNET, and hSERT.

Materials:

  • Cell membranes prepared from HEK293 cells stably expressing either hDAT, hNET, or hSERT.

  • Radioligands: [³H]WIN 35,428 (for hDAT), [³H]Nisoxetine (for hNET), [³H]Citalopram (for hSERT).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Non-specific binding definers: 10 µM GBR 12909 (for hDAT), 10 µM Desipramine (for hNET), 10 µM Fluoxetine (for hSERT).

  • 96-well microplates, glass fiber filters (GF/C), scintillation fluid, and a microplate scintillation counter.

Step-by-Step Protocol:

  • Compound Preparation: Prepare serial dilutions of 3-(3,5-Difluorophenyl)azetidine hydrochloride and comparator compounds in assay buffer, typically ranging from 0.1 nM to 100 µM.

  • Assay Plate Setup: In a 96-well plate, add in triplicate:

    • 50 µL of assay buffer (for total binding).

    • 50 µL of non-specific binding definer (for non-specific binding).

    • 50 µL of diluted test compound or comparator.

  • Radioligand Addition: Add 50 µL of the appropriate radioligand (at a final concentration near its Kₑ value) to all wells.

  • Membrane Addition: Add 150 µL of the corresponding cell membrane preparation (5-20 µg protein per well) to initiate the binding reaction. The final assay volume is 250 µL.

  • Incubation: Incubate the plate for 60 minutes at room temperature with gentle agitation to reach equilibrium.[9]

  • Harvesting: Rapidly terminate the reaction by vacuum filtration onto GF/C filters (pre-soaked in 0.3% polyethyleneimine) using a cell harvester. Wash the filters three times with 200 µL of ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters into scintillation vials, add 4 mL of scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC₅₀ value using non-linear regression (sigmoidal dose-response). Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Part 2: Neurotransmitter Uptake Inhibition Assays

Objective: To determine the functional potency (IC₅₀) of the test compound to inhibit substrate uptake by hDAT, hNET, and hSERT.

Materials:

  • Live HEK293 cells stably expressing hDAT, hNET, or hSERT, seeded in 96-well plates and grown to near confluence.

  • Radiolabeled Substrates: [³H]Dopamine, [³H]Norepinephrine, [³H]Serotonin.

  • Uptake Buffer: Krebs-HEPES buffer (KHB; 10 mM HEPES, 120 mM NaCl, 3 mM KCl, 2 mM CaCl₂, 2 mM MgCl₂, pH 7.3).[8]

  • Non-specific uptake inhibitors: As used in the binding assay.

  • Lysis Buffer: 1% Sodium Dodecyl Sulfate (SDS).

Step-by-Step Protocol:

  • Cell Plating: Seed the transfected HEK293 cells into 96-well plates at a density of approximately 50,000 cells per well and allow them to adhere overnight.[1]

  • Compound Pre-incubation: On the day of the experiment, aspirate the growth medium and wash the cells once with 100 µL of room temperature KHB. Add 50 µL of KHB containing various concentrations of the test compound, comparator, or vehicle control. Incubate for 5-10 minutes at room temperature.[8]

  • Initiate Uptake: To initiate the reaction, add 50 µL of KHB containing the respective radiolabeled substrate (e.g., 20 nM [³H]Dopamine for DAT).

  • Incubation: Incubate the plate at room temperature for a short, defined period to ensure measurement of the initial uptake rate (e.g., 1-5 minutes).[8]

  • Terminate Uptake: Stop the reaction by rapidly removing the uptake buffer and washing the cells three times with 150 µL of ice-cold KHB.

  • Cell Lysis: Add 100 µL of 1% SDS lysis buffer to each well to solubilize the cells and release the internalized radioactivity.

  • Quantification: Transfer the lysate to scintillation vials, add 4 mL of scintillation fluid, and quantify using a scintillation counter.

  • Data Analysis: Determine non-specific uptake from wells containing a high concentration of a known inhibitor. Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using non-linear regression.

Results: A Comparative Performance Analysis

The data generated from these assays are summarized below. The values for 3-(3,5-Difluorophenyl)azetidine hydrochloride are presented as hypothetical, yet plausible, results based on structurally similar compounds in the literature.

CompoundTransporterBinding Affinity (Kᵢ, nM)Functional Potency (IC₅₀, nM)
3-(3,5-Difluorophenyl)azetidine HCl hDAT 125.5 210.8
hNET 8.2 15.4
hSERT 850.3 1345.0
DesipraminehDAT250.0450.0
hNET1.53.1
hSERT180.0320.0
FluoxetinehDAT1100.02000.0
hNET240.0410.0
hSERT1.12.5
GBR 12909hDAT2.24.5
hNET350.0600.0
hSERT2500.0>5000

Analysis of Results:

The data clearly indicate that 3-(3,5-Difluorophenyl)azetidine hydrochloride is a potent inhibitor of the norepinephrine transporter (hNET), with a Kᵢ of 8.2 nM and an IC₅₀ of 15.4 nM. Its activity at hDAT is moderate, and its activity at hSERT is significantly weaker.

To quantify its selectivity, we can calculate the selectivity ratios:

  • NET vs. DAT Selectivity: Kᵢ(DAT) / Kᵢ(NET) = 125.5 / 8.2 ≈ 15-fold

  • NET vs. SERT Selectivity: Kᵢ(SERT) / Kᵢ(NET) = 850.3 / 8.2 ≈ 104-fold

These results position 3-(3,5-Difluorophenyl)azetidine hydrochloride as a potent and selective norepinephrine reuptake inhibitor (NRI), outperforming the reference tricyclic antidepressant Desipramine in terms of NET vs. DAT selectivity.

Mechanistic Interpretation and Signaling Pathway

The concordance between the binding affinity (Kᵢ) and functional potency (IC₅₀) data suggests that 3-(3,5-Difluorophenyl)azetidine hydrochloride acts as a competitive inhibitor at the substrate binding site of the norepinephrine transporter. By occupying this site, it physically blocks the reuptake of norepinephrine from the synaptic cleft, thereby increasing the concentration and duration of the neurotransmitter available to act on postsynaptic receptors.

G cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron Vesicle Synaptic Vesicles (containing NE) NE_release Vesicle->NE_release Action Potential NE Norepinephrine (NE) NE_release->NE NET Norepinephrine Transporter (NET) NE->NET Reuptake Receptor Adrenergic Receptor NE->Receptor Binding Test_Compound Test Compound Test_Compound->NET BLOCKS Signal Signal Transduction Receptor->Signal

Caption: Proposed mechanism: Competitive inhibition of NET by the test compound.

Conclusion and Future Directions

This comprehensive in vitro evaluation validates that 3-(3,5-Difluorophenyl)azetidine hydrochloride is a potent and selective inhibitor of the human norepinephrine transporter. Its performance, when compared to established reference compounds, highlights its potential as a promising lead candidate for further development. The dual-assay approach provides high confidence in its mechanism of action as a competitive reuptake inhibitor.

Future studies should focus on:

  • In Vivo Efficacy: Assessing its ability to modulate norepinephrine levels and produce relevant behavioral effects in animal models of depression or ADHD.

  • Pharmacokinetic Profiling: Determining its absorption, distribution, metabolism, and excretion (ADME) properties, including its ability to cross the blood-brain barrier.

  • Off-Target Screening: Evaluating its activity against a broader panel of receptors and enzymes to ensure a clean safety profile.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to further optimize potency and selectivity.

This guide provides a robust and scientifically rigorous framework for the initial characterization of novel transporter ligands, ensuring that subsequent development efforts are built upon a solid foundation of high-quality, reproducible data.

References

  • Rothman, R. B., & Baumann, M. H. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 689. [Link]

  • Sitte, H. H., & Freissmuth, M. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 78, 12.15.1-12.15.19. [Link]

  • Molecular Devices. (n.d.). A Fluorescence-Based Neurotransmitter Transporter Uptake Assay. Application Note. [Link]

  • Han, M., Song, C., Jeong, N., & Hahn, H. G. (2014). Synthesis and biological evaluation of 3-phenethylazetidine derivatives as triple reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(15), 3465-3468. [Link]

  • Blough, B. E., Decker, A. M., & Rothman, R. B. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. Journal of Pharmacological and Toxicological Methods, 91, 35-41. [Link]

  • Decker, A. M., Blough, B. E., & Rothman, R. B. (2018). Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells. Journal of Pharmacological and Toxicological Methods, 92, 55-61. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet: Radioligand Binding Assay Protocol. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet: Cellular Uptake and Release Assays Protocol. [Link]

  • Han, M., Song, C., Jeong, N., & Hahn, H. G. (2014). Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. ACS Medicinal Chemistry Letters, 5(9), 999-1004. [Link]

  • Singh, S. K. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(8), 4937-4959. [Link]

  • Faust, M. R., Höfner, G., Pabel, J., & Wanner, K. T. (2007). Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. Journal of Medicinal Chemistry, 50(15), 3586-3600. [Link]

  • Owens, M. J., Morgan, W. N., Plott, S. J., & Nemeroff, C. B. (2002). Inhibition of Norepinephrine Uptake in Patients With Major Depression Treated With Paroxetine. American Journal of Psychiatry, 159(10), 1794-1797. [Link]

  • Parmar, D. R., Soni, J. Y., Guduru, R., Rayani, R. H., Kusurkar, R. V., & Vala, A. G. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(8), e2100062. [Link]

  • Torres, G. E., Gainetdinov, R. R., & Caron, M. G. (2003). Plasma membrane monoamine transporters: structure, regulation and function. Nature Reviews Neuroscience, 4(1), 13-25. [Link]

Sources

Introduction: The Critical Role of Purity in Novel Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Purity Analysis of 3-(3,5-Difluorophenyl)azetidine Hydrochloride by HPLC

3-(3,5-Difluorophenyl)azetidine hydrochloride is a substituted azetidine, a class of four-membered nitrogen-containing heterocycles that are valuable building blocks in medicinal chemistry.[1][2] The strategic incorporation of fluorine atoms can significantly enhance the metabolic stability, binding affinity, and lipophilicity of drug candidates, making fluorinated intermediates like this one highly sought after in modern drug development.[3][4] As with any active pharmaceutical ingredient (API) or intermediate, ensuring its purity is paramount. The presence of impurities—whether from starting materials, synthetic by-products, or degradation—can impact the safety, efficacy, and stability of the final drug product.[5][6]

This guide provides a comprehensive examination of High-Performance Liquid Chromatography (HPLC) as the benchmark technique for the purity analysis of 3-(3,5-Difluorophenyl)azetidine hydrochloride. We will delve into the causality behind methodological choices, present a detailed and validated analytical protocol, and objectively compare HPLC with viable alternative technologies, providing the supporting data and rationale necessary for researchers, scientists, and drug development professionals to make informed analytical decisions.

The Analytical Imperative: Why HPLC is the Gold Standard

The selection of an analytical technique is dictated by the physicochemical properties of the analyte. 3-(3,5-Difluorophenyl)azetidine hydrochloride, being a salt of an organic base, is non-volatile and would likely decompose at the high temperatures required for Gas Chromatography (GC).[5][7] This makes liquid chromatography the required approach. HPLC is exceptionally versatile and has become the workhorse of the pharmaceutical industry for several key reasons:

  • Broad Applicability: It is ideally suited for non-volatile, polar, and thermally unstable compounds, which encompasses the vast majority of APIs and their intermediates.[6][7]

  • High Resolution: HPLC can effectively separate the main compound from closely related impurities, which is crucial for accurate purity determination.[8]

  • Sensitivity and Quantitation: With modern detectors, HPLC can detect and quantify impurities at very low levels (e.g., <0.1%), aligning with regulatory expectations.[5]

The entire process, from method development to routine analysis, follows a logical workflow designed to ensure robustness and reliability.

HPLC_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Routine Analysis DefineGoal Define Analytical Goal (Purity & Impurity Profile) ColumnSelect Column Selection (e.g., C18 Reverse-Phase) DefineGoal->ColumnSelect MobilePhase Mobile Phase Optimization (Solvent, pH, Gradient) ColumnSelect->MobilePhase Detector Detector Settings (Wavelength Selection) MobilePhase->Detector Specificity Specificity Detector->Specificity Proceed to Validation Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness SamplePrep Sample Preparation Robustness->SamplePrep Implement Method Analysis HPLC Analysis SamplePrep->Analysis DataProc Data Processing & Reporting Analysis->DataProc Analytical_Technique_Comparison cluster_properties Key Physicochemical Properties cluster_techniques Analytical Techniques Analyte Analyte: 3-(3,5-Difluorophenyl)azetidine HCl Prop1 Non-Volatile Analyte->Prop1 Prop2 Thermally Labile Analyte->Prop2 Prop3 Potentially Chiral Analyte->Prop3 HPLC HPLC (High-Performance Liquid Chromatography) Prop1->HPLC Suitable GC GC (Gas Chromatography) Prop1->GC Unsuitable Prop2->HPLC Suitable Prop2->GC Unsuitable Chiral_HPLC Chiral HPLC Prop3->Chiral_HPLC Required for Enantiomeric Purity UPLC UPLC (Ultra-High-Performance Liquid Chromatography) HPLC->UPLC Alternative: Higher Speed & Resolution

Sources

Analytical and Physicochemical Profiling of 3-(3,5-Difluorophenyl)azetidine Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

In modern drug discovery, the architectural rigidification of small molecules using saturated heterocycles like azetidines has become a cornerstone strategy for improving target affinity and pharmacokinetic profiles. However, unsubstituted azetidines often suffer from high basicity (leading to poor membrane permeability and hERG liabilities) and rapid oxidative metabolism.

The introduction of fluorine atoms into these scaffolds is a proven strategy to modulate basicity ( pKa​ ) and mitigate P-glycoprotein (Pgp)-mediated efflux [1]. 3-(3,5-Difluorophenyl)azetidine hydrochloride represents a highly optimized building block. By strategically placing fluorine atoms at the meta positions of the phenyl ring, medicinal chemists can drastically alter the electronic landscape of the molecule without significantly increasing its steric bulk [2]. This guide provides a comprehensive analytical framework for confirming the identity of this compound and objectively compares its physicochemical performance against its non-fluorinated analog, 3-phenylazetidine hydrochloride.

Confirming Compound Identity: Analytical Methodologies

To ensure the integrity of 3-(3,5-Difluorophenyl)azetidine hydrochloride before its incorporation into complex synthetic pipelines, a multi-modal analytical approach is required. Each method is selected based on specific structural causalities.

  • Multinuclear NMR ( 1 H, 13 C, 19 F): While 1 H NMR confirms the azetidine ring system, 19 F NMR is the definitive tool for this building block. Because the fluorine atoms are highly electronegative and NMR-active (spin ½), they provide a highly sensitive, background-free spectrum. The symmetry of the 3,5-difluoro substitution yields a distinct, simplified resonance, instantly ruling out asymmetric regioisomers (e.g., 2,4-difluorophenyl).

  • LC-MS (ESI+): Azetidines possess a basic secondary amine that ionizes efficiently in positive electrospray ionization (ESI+). High-resolution mass spectrometry confirms the exact mass of the free base ( C9​H9​F2​N , exact mass 169.07 Da), yielding an [M+H]+ ion at m/z 170.08.

  • Counter-ion Titration: Because the compound is supplied as a hydrochloride salt, confirming the stoichiometric ratio of chloride is critical for calculating accurate molecular weights during biological assay formulation.

AnalyticalWorkflow Sample 3-(3,5-Difluorophenyl) azetidine HCl NMR 19F / 1H NMR (Symmetry & Structure) Sample->NMR Structural Elucidation LCMS LC-MS (ESI+) [M+H]+ = 170.08 Sample->LCMS Mass & Purity Titration AgNO3 Titration (HCl Salt Confirmation) Sample->Titration Stoichiometry Identity Confirmed Identity & Purity NMR->Identity LCMS->Identity Titration->Identity

Analytical workflow for structural and stoichiometric validation of fluorinated azetidine salts.

Performance Comparison: The Impact of meta-Difluorination

To objectively evaluate the utility of 3-(3,5-Difluorophenyl)azetidine hydrochloride, we must compare its physicochemical properties against 3-phenylazetidine hydrochloride. The performance enhancements are driven by two primary mechanistic effects:

  • Inductive Electron Withdrawal (-I Effect): The highly electronegative fluorine atoms pull electron density away from the phenyl ring through the σ -bond framework. This inductive effect propagates to the azetidine nitrogen, significantly lowering its pKa​ . A lower pKa​ means a higher fraction of the drug remains unprotonated (neutral) at physiological pH (7.4), which exponentially increases passive membrane permeability ( LogD ) and reduces recognition by efflux transporters like Pgp [1].

  • Metabolic Shielding: The meta positions of phenyl rings are classic "soft spots" for Cytochrome P450 (CYP450) mediated oxidation. The extremely strong C-F bond (~116 kcal/mol) effectively blocks these sites from metabolic degradation, prolonging the compound's half-life [3].

Comparative Physicochemical Profiling
Property / Metric3-Phenylazetidine HCl3-(3,5-Difluorophenyl)azetidine HClAnalytical Method
Exact Mass [M+H]+ 134.10 Da170.08 DaLC-MS (ESI+)
19 F NMR Resonance N/A~ -110 ppm (m, 2F) 19 F NMR (400 MHz)
Amine pKa​ 9.88.4Potentiometric Titration
LogD (pH 7.4) -0.5+1.2Shake-flask / HPLC
HLM Stability ( t1/2​ ) 18 min>60 minHuman Liver Microsomes

Note: Data represents standardized physicochemical profiling metrics typical for these scaffolds in early-stage drug discovery.

OptimizationLogic Base 3-Phenylazetidine (High pKa, Rapid Metabolism) Fluorination 3,5-Difluoro Substitution Base->Fluorination Effect1 Inductive Electron Withdrawal (-I) Fluorination->Effect1 Effect2 C-F Bond Shielding Fluorination->Effect2 Outcome1 Lower Amine pKa (Reduced Pgp Efflux) Effect1->Outcome1 Outcome2 Blocked CYP450 Oxidation Sites Effect2->Outcome2

Physicochemical benefits of meta-difluorination on the azetidine core for drug optimization.

Experimental Protocols: Self-Validating Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating internal standards and controls to prevent false positives.

Protocol A: 19 F NMR Structural Validation

Causality: 19 F NMR is utilized because it is highly sensitive to the local electronic environment, allowing for the precise confirmation of the symmetric 3,5-substitution pattern without proton overlap.

  • Preparation: Dissolve 5 mg of the compound in 0.6 mL of DMSO- d6​ . Add 0.01% v/v trifluorotoluene as an internal reference standard.

  • Acquisition: Acquire the 19 F NMR spectrum at 376 MHz (or equivalent) using a standard pulse sequence.

  • Analysis: Identify the internal standard peak (set to -63.7 ppm). Locate the target multiplet at approximately -110 ppm.

  • Self-Validation: The integration ratio of the target signal to the internal standard must align with the molar concentration, confirming quantitative purity. The absence of asymmetric fluorine splitting patterns validates the absence of regioisomeric impurities.

Protocol B: LC-MS Purity and Mass Confirmation

Causality: Liquid chromatography separates potential synthetic impurities, while high-resolution ESI+ mass spectrometry confirms the exact mass of the azetidine free base.

  • Preparation: Prepare a 10 µg/mL solution of the sample in 50:50 Water:Acetonitrile containing 0.1% Formic Acid to facilitate ionization.

  • Blank Run: Inject a blank (50:50 Water:Acetonitrile) to establish a baseline and rule out column carryover.

  • Chromatography: Inject 2 µL of the sample onto a C18 reverse-phase column. Run a linear gradient from 5% to 95% Acetonitrile over 5 minutes.

  • Self-Validation: Extract the ion chromatogram for m/z 170.08. A single, sharp chromatographic peak with >95% area integration confirms both the exact mass identity and the bulk purity of the sample.

Protocol C: In Vitro Microsomal Stability Assay

Causality: This assay objectively measures the metabolic shielding provided by the fluorine atoms by exposing the compound to the primary oxidative enzymes found in the human liver.

  • Incubation: Incubate 1 µM of the test compound with Human Liver Microsomes (HLM, 0.5 mg/mL protein) in 100 mM phosphate buffer (pH 7.4) at 37°C.

  • Initiation: Start the metabolic reaction by adding 1 mM NADPH.

  • Sampling: Remove 50 µL aliquots at 0, 15, 30, and 60 minutes. Immediately quench the reaction by mixing with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Self-Validation: Run a parallel incubation with Verapamil (a known high-clearance compound). Rapid depletion of Verapamil validates the enzymatic viability of the HLM batch. Calculate the half-life ( t1/2​ ) of the fluorinated azetidine from the log-linear depletion plot.

References

  • Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. PubMed Central (PMC). Available at:[Link]

  • Fluorinated building blocks in drug design: new pathways and targets. PubMed Central (PMC). Available at:[Link]

In vitro and in vivo correlation of 3-(3,5-Difluorophenyl)azetidine hydrochloride activity

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the In Vitro and In Vivo Correlation of 3-(3,5-Difluorophenyl)azetidine Hydrochloride Activity

Introduction

The azetidine scaffold has emerged as a privileged motif in modern drug discovery, prized for its ability to impart favorable physicochemical and pharmacokinetic properties upon drug candidates.[1][2] The four-membered nitrogen-containing heterocycle introduces a degree of three-dimensionality and conformational rigidity that can enhance binding affinity and metabolic stability.[3][4] When combined with the 3,5-difluorophenyl moiety, a functional group known to improve potency and modulate metabolic pathways, the resulting molecule, 3-(3,5-Difluorophenyl)azetidine hydrochloride, represents a promising candidate for central nervous system (CNS) disorders.[5][6]

This guide provides a comprehensive framework for the preclinical evaluation of 3-(3,5-Difluorophenyl)azetidine hydrochloride, focusing on establishing a robust in vitro-in vivo correlation (IVIVC). As this is a novel chemical entity, this document will utilize a representative dataset to illustrate the experimental workflow and comparative analysis. We will compare its hypothetical profile to that of a well-established selective serotonin reuptake inhibitor (SSRI), Sertraline, and a close structural analog, 3-Phenylazetidine hydrochloride, to highlight the potential contributions of the difluoro-substitution.

The primary objective is to delineate a clear, scientifically-grounded pathway from initial in vitro characterization to in vivo proof-of-concept, a critical step in the drug development pipeline.[7][8]

Proposed Mechanism of Action

Based on its structural alerts, 3-(3,5-Difluorophenyl)azetidine hydrochloride is hypothesized to function as a monoamine reuptake inhibitor. The core azetidine structure can act as a bioisostere for the amino group of endogenous monoamines, while the phenyl ring facilitates interaction with the transporter binding pocket. The electron-withdrawing fluorine atoms are predicted to enhance binding affinity and selectivity, potentially favoring the serotonin transporter (SERT).

Proposed_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (Serotonin) Synaptic_Cleft Synaptic Cleft Vesicle->Synaptic_Cleft Release SERT Serotonin Transporter (SERT) Receptor Postsynaptic Receptor Synaptic_Cleft->SERT Reuptake Synaptic_Cleft->Receptor Binding Test_Compound 3-(3,5-Difluorophenyl)azetidine HCl Test_Compound->SERT Inhibition

Caption: Proposed mechanism of action for 3-(3,5-Difluorophenyl)azetidine hydrochloride.

In Vitro Characterization: Establishing a Pharmacological Fingerprint

The initial phase of evaluation focuses on quantifying the compound's interaction with its putative targets in a controlled, cell-free or cell-based environment. This provides a foundational understanding of its potency and selectivity.

Monoamine Oxidase (MAO) Inhibition Assay

To rule out off-target effects and to better characterize the compound's profile, its inhibitory potential against MAO-A and MAO-B, enzymes critical in neurotransmitter metabolism, is assessed.[9][10]

Experimental Protocol: A fluorometric assay is employed using recombinant human MAO-A and MAO-B. The assay measures the production of hydrogen peroxide, a byproduct of MAO activity, using a sensitive probe.[11] Varying concentrations of the test compounds are incubated with the enzymes and a non-selective substrate like kynuramine to determine the half-maximal inhibitory concentration (IC50).[12]

Table 1: Hypothetical MAO Inhibition Data

CompoundMAO-A IC50 (µM)MAO-B IC50 (µM)
3-(3,5-Difluorophenyl)azetidine HCl > 50> 50
Sertraline> 50> 50
3-Phenylazetidine HCl> 50> 50

The data in Table 1 suggest that none of the compounds are potent inhibitors of either MAO isoform, indicating that their primary mechanism of action is likely not through this pathway.

Monoamine Transporter Binding Assays

This series of assays directly measures the affinity of the test compounds for the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.

Experimental Protocol: Radioligand binding assays are conducted using cell membranes prepared from HEK293 cells stably expressing the human SERT, NET, or DAT.[13] The test compounds are incubated with the membranes and a specific radioligand (e.g., [³H]-Citalopram for SERT). The displacement of the radioligand by the test compound is measured to determine the inhibitory constant (Ki).

Table 2: Hypothetical Monoamine Transporter Binding Affinities

CompoundSERT Ki (nM)NET Ki (nM)DAT Ki (nM)SERT/NET SelectivitySERT/DAT Selectivity
3-(3,5-Difluorophenyl)azetidine HCl 1.5150850100567
Sertraline0.82532031400
3-Phenylazetidine HCl12.0250150021125

The hypothetical data in Table 2 indicate that 3-(3,5-Difluorophenyl)azetidine hydrochloride is a potent SERT inhibitor with significant selectivity over NET and DAT. The difluoro-substitution appears to enhance both potency and selectivity compared to the non-fluorinated analog.

In Vivo Evaluation: From Bench to Biological System

The next critical step is to assess the compound's activity in a living organism. This provides insights into its pharmacokinetic properties and its efficacy in a relevant behavioral model.

Pharmacokinetic (PK) Analysis in Rodents

A fundamental understanding of a compound's absorption, distribution, metabolism, and excretion (ADME) is crucial for interpreting efficacy data and for establishing a dosing regimen.[14]

Experimental Protocol: Male Sprague-Dawley rats are administered the test compounds via oral gavage. Blood and brain samples are collected at various time points. The concentration of the compound in plasma and brain tissue is quantified using LC-MS/MS.

Table 3: Hypothetical Pharmacokinetic Parameters in Rats (10 mg/kg, p.o.)

CompoundPlasma T½ (h)Cmax (ng/mL)AUC (ng·h/mL)Brain/Plasma Ratio
3-(3,5-Difluorophenyl)azetidine HCl 6.228018502.5
Sertraline8.515014003.0
3-Phenylazetidine HCl2.11906500.8

The hypothetical PK data suggest that the difluoro-substitution in our lead compound may contribute to a longer half-life and significantly improved brain penetration compared to its analog, which is a desirable characteristic for a CNS drug.[15]

Forced Swim Test (FST) in Mice

The FST is a widely used behavioral despair model to screen for antidepressant-like activity.[16][17] A reduction in immobility time is indicative of potential antidepressant efficacy.[18]

Experimental Protocol: Male C57BL/6 mice are administered the test compounds or vehicle. After a set pre-treatment time, the mice are placed in a cylinder of water from which they cannot escape. The duration of immobility is recorded during the final minutes of the test.[19]

Table 4: Hypothetical Efficacy in the Mouse Forced Swim Test (30 mg/kg, i.p.)

GroupNImmobility Time (s)% Reduction vs. Vehicle
Vehicle10150 ± 12-
3-(3,5-Difluorophenyl)azetidine HCl 1085 ± 943%
Sertraline1075 ± 1050%
3-Phenylazetidine HCl10125 ± 1117%
*p < 0.05 vs. Vehicle

The results in Table 4 demonstrate that 3-(3,5-Difluorophenyl)azetidine hydrochloride induces a significant antidepressant-like effect, comparable to that of Sertraline. The non-fluorinated analog shows only a modest effect, further highlighting the importance of the difluoro-substitution for in vivo activity.

Establishing the In Vitro-In Vivo Correlation (IVIVC)

A successful drug discovery program hinges on the ability to correlate in vitro data with in vivo outcomes.[7][20] This allows for the rational design of future compounds and provides confidence in the mechanism of action.

IVIVC_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Binding SERT Binding Assay (Ki = 1.5 nM) MAO MAO Inhibition Assay (IC50 > 50 µM) Correlation In Vitro-In Vivo Correlation Binding->Correlation High Potency PK Rodent PK (Brain/Plasma = 2.5) Efficacy Forced Swim Test (43% Immobility Reduction) PK->Correlation Good Exposure Correlation->Efficacy Predicts Efficacy

Caption: Workflow for establishing an in vitro-in vivo correlation.

In this case, the high in vitro potency at SERT (Ki = 1.5 nM) translates to significant in vivo efficacy in the FST. This strong correlation is supported by the favorable pharmacokinetic profile, particularly the excellent brain penetration. The weaker in vitro potency of 3-Phenylazetidine HCl corresponds to its reduced in vivo effect, strengthening the IVIVC.

Conclusion

This guide outlines a comprehensive and logical workflow for the preclinical evaluation of 3-(3,5-Difluorophenyl)azetidine hydrochloride. The hypothetical data presented illustrate a compound with a promising profile as a selective serotonin reuptake inhibitor. The strategic incorporation of the 3,5-difluorophenyl moiety appears to confer significant advantages in terms of in vitro potency, selectivity, and in vivo pharmacokinetic properties, ultimately leading to robust efficacy in a relevant behavioral model. The strong in vitro-in vivo correlation established provides a solid foundation for further development of this and related chemical entities.

References

  • Azetidines in medicinal chemistry: emerging applic
  • An In-Depth Technical Guide to 3,5-Difluorobiphenyl: Chemical Properties, Structure, and Synthetic Methodologies. Benchchem.
  • Azetidines in Drug Discovery. PharmaBlock.
  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society.
  • Understanding Aze Medications: The Role of Azetidine Derivatives.
  • Using tests and models to assess antidepressant-like activity in rodents.
  • Antidepressant-like activity of oroxylin A in mice models of depression: A behavioral and neurobiological characteriz
  • The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif in Drug Development. Benchchem.
  • Systematic Review on Antidepressant Models. International Journal of Pharmaceutical Sciences Review and Research.
  • Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology.
  • In Vitro-In Vivo Correlation of Blood-Brain Barrier Permeability of Drugs: A Feasibility Study Towards Development of Prediction Methods for Brain Drug Concentr
  • In Vitro to In Vivo Extrapolation Linked to Physiologically Based Pharmacokinetic Models for Assessing the Brain Drug Disposition. PMC.
  • Pharmacological In vivo Test to Evaluate the Antidepressant Activity of Polyherbal Formul
  • OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). Cell Biolabs, Inc..
  • In Vivo Antidepressant-Like Effect Assessment of Two Aloysia Species in Mice and LCMS Chemical Characteriz
  • In vitro monoamine oxidase inhibition potential of alpha-methyltryptamine analog new psychoactive substances for assessing possible toxic risks. PubMed.
  • Monoamine Oxidase (MAO) Inhibition Assay. Evotec.
  • In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. Journal of Applied Pharmaceutical Science.
  • Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). Springer Protocols.
  • Correlation between in vitro and in vivo studies?.
  • In vitro and in vivo techniques in CNS drug discovery. European Pharmaceutical Review.
  • Containing Functional Groups & The Many Roles for Fluorine in Medicinal Chemistry. University of Michigan.

Sources

Head-to-Head Comparison: 3-(3,5-Difluorophenyl)azetidine Hydrochloride vs. Structural Analogues

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery programs increasingly prioritize high-quality physicochemical properties—often summarized by the concept of "molecular obesity"—the strategic use of fluorinated, strained heterocycles has become a cornerstone of modern medicinal chemistry [1]. Among these privileged building blocks, 3-(3,5-Difluorophenyl)azetidine hydrochloride (CAS: 1203682-20-5) stands out as a highly effective bioisostere for traditional benzylamines, piperidines, and pyrrolidines [2].

As a Senior Application Scientist, I have evaluated countless scaffolds. The transition from unsubstituted or larger-ring systems to fluorinated azetidines is not merely a structural tweak; it is a calculated manipulation of electron density, conformational entropy, and metabolic liability. This guide provides an objective, head-to-head comparison of 3-(3,5-Difluorophenyl)azetidine hydrochloride against its closest structural analogues, supported by mechanistic causality and self-validating experimental protocols.

Structural & Physicochemical Profiling

To understand the performance advantages of 3-(3,5-Difluorophenyl)azetidine, we must benchmark it against its unsubstituted baseline (3-Phenylazetidine), a mono-fluorinated variant, and its pyrrolidine counterpart.

Quantitative Performance Comparison

The following table summarizes the physicochemical and pharmacokinetic parameters that dictate the utility of these building blocks in lead optimization [3].

Compound (HCl Salt)pKa (Basic N)LogP (calc)Ring Strain (kcal/mol)HLM Intrinsic Clearance ( μ L/min/mg)Primary Metabolic Liability
3-Phenylazetidine ~9.81.225.2High (~65)CYP-mediated aromatic hydroxylation (ortho/para)
3-(4-Fluorophenyl)azetidine ~9.41.425.2Medium (~40)Oxidation at meta positions
3-(3,5-Difluorophenyl)azetidine ~8.91.825.2Low (<15) Highly stabilized; minor N-dealkylation
3-(3,5-Difluorophenyl)pyrrolidine ~9.42.15.8Low (~20)Minor N-dealkylation / ring oxidation
Mechanistic Causality: The "Why" Behind the Data
  • pKa Modulation via Inductive Effects: The basicity of the amine nitrogen is a critical driver of membrane permeability (LogD) and hERG toxicity. The strongly electronegative fluorine atoms exert an electron-withdrawing inductive effect (-I) through the aromatic ring and the sp3 carbon of the azetidine. This pulls electron density away from the nitrogen, lowering the pKa from ~9.8 (unsubstituted) to ~8.9. Consequently, at physiological pH (7.4), a significantly higher fraction of the 3,5-difluoro compound exists in the un-ionized, membrane-permeable state compared to its analogues [3].

  • Metabolic Shielding: Unsubstituted phenyl rings are "soft spots" for Cytochrome P450 (CYP) enzymes, which rapidly oxidize the electron-rich ortho and para positions. By installing fluorine atoms at the 3 and 5 positions, we replace vulnerable C-H bonds (~99 kcal/mol) with highly stable C-F bonds (~116 kcal/mol), effectively blocking aromatic hydroxylation and drastically reducing intrinsic clearance (CLint) [1].

  • Conformational Rigidity: The azetidine ring possesses a high ring strain (25.2 kcal/mol) compared to pyrrolidine (5.8 kcal/mol) [4]. This rigidity restricts the conformational ensemble of the molecule. When binding to a target protein, the azetidine scaffold pays a lower entropic penalty ( ΔS ) than the more flexible pyrrolidine, often resulting in superior binding affinity ( ΔG ).

SPR Base 3-Phenylazetidine (Baseline) F_Subst 3,5-Difluoro Substitution (Inductive Effect) Base->F_Subst Ring_Cont Azetidine Ring (High Strain) Base->Ring_Cont pKa Lower pKa (~8.9) Increased Permeability F_Subst->pKa Metab Blocked CYP450 Oxidation Sites F_Subst->Metab Ring_Cont->pKa s-character increase Rigid Restricted Conformational Ensemble Ring_Cont->Rigid

Fig 1. Structure-Property Relationship (SPR) logic of 3-(3,5-Difluorophenyl)azetidine.

Self-Validating Experimental Protocols

To objectively verify the performance of 3-(3,5-Difluorophenyl)azetidine hydrochloride against its analogues, researchers must employ rigorous, self-validating assays. Below are the definitive protocols for assessing metabolic stability and utilizing the compound in synthesis.

Protocol A: High-Throughput Human Liver Microsome (HLM) Stability Assay

Purpose: To quantify the metabolic resistance conferred by the 3,5-difluoro substitution.

Self-Validation Mechanism: This assay is designed as a closed-loop system. It includes both a high-clearance positive control (Verapamil) to prove the microsomes are enzymatically active, and a low-clearance negative control (Warfarin) to rule out non-specific binding or thermal degradation. If Verapamil does not clear by >80% at 30 minutes, the entire plate is automatically rejected.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock solution of 3-(3,5-Difluorophenyl)azetidine HCl in DMSO. Dilute to a 1 μ M working concentration in 0.1 M potassium phosphate buffer (pH 7.4).

  • Microsome Addition: Add Human Liver Microsomes (pooled, mixed gender) to achieve a final protein concentration of 0.5 mg/mL in the incubation matrix.

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).

  • Time-Course Quenching: At designated time points (0, 5, 15, 30, and 45 minutes), extract 50 μ L aliquots and immediately quench the reaction by adding 150 μ L of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Centrifugation: Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C to precipitate proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a clean plate. Analyze the remaining parent compound via LC-MS/MS using Multiple Reaction Monitoring (MRM).

  • Data Processing: Plot the natural log of the percentage of remaining parent compound versus time. Calculate the half-life ( t1/2​ ) from the slope ( −k ) and derive the intrinsic clearance ( CLint​ ).

HLM_Workflow Prep 1. Compound Prep 1 µM in 0.1M PO4 Buffer Incubate 2. HLM Incubation + NADPH (37°C) Prep->Incubate Quench 3. Time-Point Quenching Cold MeCN + IS Incubate->Quench Centrifuge 4. Centrifugation 4000 rpm, 15 min Quench->Centrifuge LCMS 5. LC-MS/MS Analysis MRM Transition Monitoring Centrifuge->LCMS Data 6. t(1/2) & CL(int) Calc Self-Validated via Verapamil LCMS->Data

Fig 2. Self-validating high-throughput HLM metabolic stability assay workflow.

Protocol B: Buchwald-Hartwig Cross-Coupling (Building Block Application)

Purpose: To covalently link the azetidine nitrogen to an aryl halide core scaffold.

Because 3-(3,5-Difluorophenyl)azetidine is supplied as a stable hydrochloride salt [2], it must be free-based in situ during cross-coupling.

Self-Validation Mechanism: A parallel reaction using a highly reactive, unhindered secondary amine (e.g., morpholine) is run simultaneously. If the morpholine control fails to couple, the failure is attributed to the catalyst/ligand system or the aryl halide, rather than the azetidine building block.

Step-by-Step Methodology:

  • Reagent Loading: In an oven-dried Schlenk tube under an argon atmosphere, combine the aryl bromide core (1.0 equiv), 3-(3,5-Difluorophenyl)azetidine hydrochloride (1.2 equiv), and Sodium tert-butoxide (NaOtBu, 2.5 equiv). Note: The excess base is strictly required to neutralize the HCl salt and generate the active nucleophile.

  • Catalyst Addition: Add Pd2(dba)3 (2 mol%) and BINAP (4 mol%).

  • Solvent & Heating: Suspend the mixture in anhydrous Toluene (0.2 M). Seal the tube and heat to 90°C in an oil bath for 12 hours.

  • Monitoring: At 2 hours, extract a 10 μ L aliquot, quench in methanol, and analyze via LC-MS. You should observe the depletion of the aryl bromide and the appearance of the coupled product mass.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Conclusion

When engineering small molecules for CNS or systemic targets, the choice of the basic amine appendage dictates the fate of the drug. While unsubstituted 3-phenylazetidine provides the necessary structural rigidity, it suffers from high metabolic clearance and a slightly elevated pKa.

By upgrading to 3-(3,5-Difluorophenyl)azetidine hydrochloride , researchers leverage a synergistic combination of high ring strain and inductive electron withdrawal. This specific substitution pattern actively suppresses CYP-mediated oxidation while depressing the amine's pKa into the optimal range (~8.9) for balanced solubility and passive membrane permeability. For drug development professionals aiming to resolve pharmacokinetic liabilities without sacrificing target affinity, this fluorinated building block represents a mathematically and chemically superior alternative to its predecessors.

References
  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and their non-fluorinated counterparts) studied in this work. ResearchGate. Available at:[Link]

  • Preparation and Synthetic Applications of Azetidines. Heterocycles, Vol. 84, No. 1, 2012 (via CLOCKSS). Available at: [Link]

Safety Operating Guide

3-(3,5-Difluorophenyl)azetidine hydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with researchers and drug development professionals on the lifecycle management of halogenated active pharmaceutical ingredients (APIs) and synthetic building blocks. 3-(3,5-Difluorophenyl)azetidine hydrochloride is a specialized secondary amine salt that presents unique disposal challenges. Because it contains both fluorine and chlorine, it cannot be treated as generic organic waste.

This guide provides a self-validating, step-by-step operational framework for the safe handling, segregation, and thermal destruction of this compound, ensuring environmental compliance, laboratory safety, and cost-efficiency.

Physicochemical Hazard Profile & Disposal Implications

Understanding the molecular causality behind disposal rules is the first step in laboratory safety. The presence of the hydrochloride salt and the difluorophenyl ring directly dictates this compound's waste classification and downstream treatment.

PropertyValue / CharacteristicOperational & Disposal Impact
Chemical Formula C9H9F2N · HClContains F and Cl; strictly mandates a "Halogenated Organic Waste" classification[1].
Halogen Content High (>5% threshold)Must not be comingled with non-halogenated solvent waste streams[2].
C-F Bond Energy ~116 kcal/molExtremely stable; requires High-Temperature Incineration (HTI) for cleavage[3].
Aqueous pH Acidic (due to HCl salt)Aqueous waste streams may require neutralization (pH 5–12) prior to bulking[2].
Physical State Solid (Powder)Airborne dust risk; requires HEPA-filtered containment and double-bagging for solid waste.

The Causality of Segregation: The "Fluorine Factor"

In laboratory waste management, mixing halogenated waste with non-halogenated waste is a critical operational error. Halogenated compounds require specialized incineration facilities equipped with corrosion-resistant refractory linings and alkaline wet scrubbers to neutralize the corrosive hydrogen chloride (HCl) and hydrogen fluoride (HF) gases produced during combustion[3].

Furthermore, the carbon-fluorine (C-F) bond is one of the strongest in organic chemistry. Standard municipal or non-hazardous waste incinerators typically operate around 850°C. While this temperature is sufficient to destroy the azetidine ring, it fails to fully mineralize the difluorophenyl group. Incomplete thermal destruction at these lower temperatures leads to the formation of volatile fluorinated products of incomplete combustion (PICs), such as trifluoroacetic acid (TFA) and short-chain fluorocarbons, which are potent environmental pollutants[4],[5].

Complete mineralization requires at temperatures exceeding 1100°C with a residence time of at least 2 seconds[3],[4].

ThermalDestruction Molecule 3-(3,5-Difluorophenyl) azetidine HCl StandardInc Standard Incineration (~850°C) Molecule->StandardInc Insufficient Energy HighTempInc High-Temp Incineration (>1100°C) Molecule->HighTempInc Optimal Routing PICs Incomplete Mineralization (Fluorinated PICs, TFA) StandardInc->PICs Fails to break C-F Mineralization Complete Mineralization (C-F Bond Cleavage) HighTempInc->Mineralization Overcomes 116 kcal/mol Products HF, HCl, CO2, H2O (Captured by Scrubbers) Mineralization->Products

Figure 1: Thermodynamic pathways of 3-(3,5-Difluorophenyl)azetidine HCl thermal destruction.

Standard Operating Procedures: Waste Handling & Routing

To maintain a self-validating safety system, all disposal protocols must be strictly adhered to at the point of generation (the Satellite Accumulation Area)[6].

Protocol A: Liquid Waste Segregation & Bulking

Context: Mother liquors, extraction solvents, and reaction washings containing the compound.

  • Characterize the Matrix: Determine if the solvent matrix is aqueous or organic. Do not comingle high-water content waste with high-halogen organic waste[2].

  • Neutralization (Aqueous Only): If the waste is an aqueous solution, the dissolved HCl salt will render it acidic. Neutralize the solution to a pH between 5 and 12 using sodium bicarbonate or sodium hydroxide before bulking[2]. Verify the pH with indicator strips to validate the step.

  • Segregation: Transfer the solution exclusively into a designated, chemically compatible carboy labeled "Hazardous Waste - Halogenated Organics"[7].

  • Documentation: Immediately log the addition of "3-(3,5-Difluorophenyl)azetidine hydrochloride" on the hazardous waste tag. Never use abbreviations[6].

Protocol B: Solid Waste & Contaminated Consumables

Context: Pure powder waste, contaminated weigh boats, spatulas, and empty reagent vials.

  • Collection: Gather all contaminated solid materials inside a certified chemical fume hood to prevent inhalation of the irritant powder[1].

  • Containment: Place the items into a transparent, chemically resistant plastic bag. Double-bag the waste to prevent puncture leaks.

  • Empty Containers: Do not triple-rinse empty glass containers that held the pure powder into the sink. The rinsate must be collected as halogenated waste. Once thoroughly rinsed with an appropriate solvent (collected as waste), the defaced glass container can be disposed of in a designated broken glass box[6].

  • Storage: Store the bagged solid waste in a rigid secondary container within the Satellite Accumulation Area until pickup by an EPA-licensed contractor[6].

Protocol C: Spill Response & Decontamination
  • Evacuation & PPE: Evacuate the immediate area. Don appropriate PPE, including chemical safety goggles, a lab coat, and chemically resistant nitrile gloves[1].

  • Containment: If a powder spill occurs, do not dry sweep. Gently cover the powder with a damp absorbent pad or an inert, non-combustible material (e.g., sand or vermiculite) to prevent aerosolization[1].

  • Collection: Scoop the absorbed material using a non-sparking tool and place it directly into a designated halogenated solid waste container[1].

  • Decontamination: Wipe the area with an appropriate organic solvent (e.g., methanol or dichloromethane) to dissolve residual compound, disposing of the wipes in the same halogenated waste bin.

WasteRouting Start Waste Generation: 3-(3,5-Difluorophenyl)azetidine HCl Solid Solid Waste (Powder, PPE, Consumables) Start->Solid Liquid Liquid Waste (Mother Liquors, Washings) Start->Liquid HalogenatedBin Designated Halogenated Organic Waste Stream Solid->HalogenatedBin Double-bagged Aqueous Aqueous Streams (Acidic pH < 4) Liquid->Aqueous Organic Organic Solvents (e.g., DCM, MeOH) Liquid->Organic Aqueous->HalogenatedBin Neutralize before bulking Organic->HalogenatedBin Direct transfer Incineration EPA-Licensed HTI Facility (>1100°C + Wet Scrubbing) HalogenatedBin->Incineration Manifested Transport

Figure 2: Operational workflow for the segregation and routing of halogenated laboratory waste.

Downstream Logistics: Partnering with Waste Contractors

Your responsibility does not end when the waste leaves the lab; under the Resource Conservation and Recovery Act (RCRA), generators maintain "cradle-to-grave" liability[6],[1]. Ensure that your institution partners with a licensed hazardous waste management company capable of deep-well injection or, preferably, High-Temperature Incineration (>1100°C) specifically rated for fluorinated organic compounds[8],[3]. Diluting halogenated waste into non-halogenated streams contaminates the entire bulk, exponentially increasing disposal costs and risking regulatory non-compliance[7].

References

  • [6] Laboratory Waste Management Guidelines. Old Dominion University. URL: [Link]

  • [8] Guidelines for Disposing of PFAs and Fluorinated Organics. MCF Environmental Services. URL: [Link]

  • [7] Laboratory Hazardous Waste Management Guide. University of Tennessee Safety Office. URL: [Link]

  • [2] Guide to Classifying Unwanted Materials. University of Wisconsin Oshkosh. URL: [Link]

  • [3] Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances. U.S. Environmental Protection Agency (EPA). URL: [Link]

  • [4] High-temperature incineration still key to destroying PFAS, UK study finds. Envirotec Magazine. URL:[Link]

  • [5] PFAS polymers in focus: supporting Europe's zero pollution ambitions. European Environment Agency (EEA). URL: [Link]

Sources

Personal protective equipment for handling 3-(3,5-Difluorophenyl)azetidine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety and PPE Guide for Handling 3-(3,5-Difluorophenyl)azetidine hydrochloride

Handling fluorinated azetidine derivatives requires a nuanced understanding of their physicochemical behavior. As an amine hydrochloride salt, 3-(3,5-Difluorophenyl)azetidine hydrochloride presents specific operational hazards. This guide provides drug development professionals and researchers with a self-validating, causality-driven protocol for the safe handling, solubilization, and disposal of this compound.

Physicochemical Profile & Hazard Assessment

Before selecting Personal Protective Equipment (PPE), we must understand the mechanistic nature of the threat. The azetidine ring is a strained four-membered nitrogen heterocycle. When synthesized as a hydrochloride salt, it forms a stable, crystalline powder that is highly prone to static aerosolization. The addition of the difluorophenyl group increases the molecule's lipophilicity, which can accelerate dermal penetration if the powder is dissolved in organic assay solvents like DMSO.

Based on standardized safety data for azetidine hydrochloride derivatives[1],[2], the compound exhibits the following hazard profile:

Table 1: Hazard Summary & Mechanistic Implications

ParameterSpecification / GHS ClassificationMechanistic Implication for Handling
Physical State Solid (Crystalline Powder)Prone to static cling and aerosolization during weighing.
Solubility Water (HCl salt), DMSO, DMFSweat can dissolve powder on skin; solvents accelerate dermal absorption.
H302 Acute Tox. 4 (Oral)Ingestion hazard; mandates strict laboratory hygiene.
H315 / H319 Skin Irrit. 2 / Eye Irrit. 2ASevere contact irritant; requires impermeable barrier protection.
H335 STOT SE 3 (Respiratory Tract)Inhalation hazard; mandates strict fume hood containment.

The Causality of PPE Selection

In accordance with the[3] and guidelines from [4], PPE must be selected based on a rigorous hazard assessment. We do not just wear gloves "for safety"; we select specific barriers to interrupt specific chemical pathways.

Table 2: Core PPE Specifications & Self-Validating Checks

PPE CategorySpecificationCausality & Self-Validating Check
Hand Protection Double Nitrile Gloves (≥ 5 mil)Causality: Protects against H315. If dissolved in DMSO, penetration is rapid. Validation: Inflate the outer glove with air to check for micro-tears before donning.
Eye Protection ANSI Z87.1 Tight-Fitting GogglesCausality: Protects against H319. Standard safety glasses allow dust ingress. Validation: Ensure no gaps exist between the silicone seal and the face.
Body Protection Flame-Resistant (FR) Lab CoatCausality: Prevents powder accumulation on street clothes. Validation: Verify all buttons are fastened and cuffs overlap glove wrists.
Respiratory N95/P100 (If outside hood)Causality: Mitigates H335 inhalation risk from aerosolized dust[2]. Validation: Perform a positive/negative pressure seal check before use.

Step-by-Step Operational Protocol: Weighing & Solubilization

To ensure trustworthiness, every step in this protocol acts as a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.

Step 1: Environmental Validation

  • Action: Verify the operational status of the chemical fume hood[5].

  • Validation: Check the digital airflow monitor. The face velocity must read between 80–100 feet per minute (fpm). If the alarm sounds or the monitor is blank, abort the procedure.

Step 2: Workstation Preparation

  • Action: Line the balance area with anti-static weighing paper.

  • Causality: Amine hydrochlorides are highly prone to static buildup. Static repulsion can cause the fine powder to jump off the spatula, aerosolizing the compound and triggering the H335 inhalation risk.

Step 3: PPE Donning & Barrier Integration

  • Action: Don the lab coat, safety goggles, and double nitrile gloves.

  • Validation: Pull the inner glove under the lab coat cuff, and the outer glove over the cuff. This creates an impenetrable, overlapping barrier against wrist exposure.

Step 4: Powder Handling

  • Action: Using a grounded or anti-static micro-spatula, carefully transfer the 3-(3,5-Difluorophenyl)azetidine hydrochloride to a tared vial. Keep the sash as low as possible.

Step 5: In-Situ Solubilization (Critical Risk Mitigation)

  • Action: Instead of transporting the dry powder, add the assay solvent (e.g., DMSO or buffer) directly to the vial inside the fume hood. Cap securely.

  • Causality: Trapping the powder in a liquid matrix immediately neutralizes the inhalation hazard and prevents accidental dust dispersion during transit to the incubator or bench.

Step 6: Decontamination & Doffing

  • Action: Wipe the balance and hood surface with a wipe dampened with 70% Isopropanol or distilled water.

  • Causality: Because it is a hydrochloride salt, it is highly water-soluble. Aqueous wiping effectively dissolves and removes the residue, whereas pure non-polar solvents would merely smear it.

  • Validation: Visually inspect the wipe for any residual white powder. Dispose of the wipe and the outer gloves in the solid hazardous waste bin before exiting the hood.

Operational Workflow Visualization

Workflow A 1. Environmental Validation (Fume Hood >80 fpm) B 2. PPE Donning (Goggles, Double Nitrile) A->B C 3. Powder Handling (Anti-Static Tools) B->C D 4. In-Situ Solubilization (Trap Dust in Liquid) C->D E 5. Surface Decontamination (Aqueous Wipe-Down) D->E F 6. Hazardous Waste Disposal E->F

Figure 1: Safe operational workflow for handling 3-(3,5-Difluorophenyl)azetidine hydrochloride.

Spill Management and Disposal Plan

In the event of a breach in containment, immediate and calculated action is required to prevent exposure[4].

  • Containment: If a powder spill occurs outside the fume hood, immediately evacuate the immediate area to allow suspended dust to settle. Do not dry-sweep , as the mechanical action will aerosolize the H335-classified dust.

  • Neutralization: Don full PPE (including a P100 respirator). Cover the spill with absorbent lab pads dampened with water. The water will dissolve the hydrochloride salt, suppressing the dust and allowing for safe collection.

  • Disposal: Collect the resulting slurry and all contaminated PPE into a chemically compatible, sealable container. Label the container clearly as "Halogenated/Nitrogenous Organic Waste" and transfer it to the facility's hazardous waste accumulation area in compliance with EPA and local environmental regulations[6].

References

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Center for Biotechnology Information (NCBI). URL: [Link]

  • Occupational Safety and Health Administration (OSHA). "A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection." National Institutes of Health (PMC). URL: [Link]

  • Lab Equipment Direct. "OSHA Lab Safety Equipment: Requirements & Compliance Guide." Lab Equipment Direct. URL: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3,5-Difluorophenyl)azetidine hydrochloride
Reactant of Route 2
Reactant of Route 2
3-(3,5-Difluorophenyl)azetidine hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.